Product packaging for Manganese hydroxide oxide(Cat. No.:CAS No. 12025-99-9)

Manganese hydroxide oxide

Cat. No.: B077243
CAS No.: 12025-99-9
M. Wt: 230.828 g/mol
InChI Key: ZIGCAHUFDDOFRE-UHFFFAOYSA-L
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Description

Manganese hydroxide oxide (MnOOH) is an inorganic compound of significant interest in materials science and catalysis research. It primarily serves as a precursor for the synthesis of lithium-ion battery cathode materials, such as LiMn2O4, where its specific crystalline structure influences the electrochemical performance, capacity, and stability of the resulting electrodes. Furthermore, its mixed valence state and semiconducting properties make it a highly active candidate for catalytic applications, including the oxygen evolution reaction (OER) in water splitting and the catalytic degradation of organic pollutants. The compound's mechanism of action often involves redox cycling between Mn(III) and other oxidation states, facilitating electron transfer processes. Researchers also utilize this compound as a model compound for studying manganese cycling in geochemical and environmental systems. Our product is supplied as a high-purity, well-characterized powder to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2Mn3O4 B077243 Manganese hydroxide oxide CAS No. 12025-99-9

Properties

CAS No.

12025-99-9

Molecular Formula

H2Mn3O4

Molecular Weight

230.828 g/mol

IUPAC Name

manganese(2+);oxygen(2-);dihydroxide

InChI

InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q3*+2;;;2*-2/p-2

InChI Key

ZIGCAHUFDDOFRE-UHFFFAOYSA-L

SMILES

[OH-].[OH-].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2]

Canonical SMILES

[OH-].[OH-].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2]

Other CAS No.

12025-99-9

Synonyms

manganese hydroxide oxide

Origin of Product

United States

Synthetic Methodologies for Manganese Hydroxide Oxides

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method that utilizes high-temperature and high-pressure water conditions to crystallize materials that are insoluble under normal conditions. nih.gov This technique is particularly effective for producing well-defined nanoparticles and nanowires of manganese hydroxide (B78521) oxides by controlling reaction parameters such as temperature, pressure, time, and precursor concentrations. The process typically involves the hydrolysis of metal salts to form metal hydroxides, which then dehydrate to form the desired metal oxides. nih.gov

Hydrothermal Preparation of Manganese Hydroxide Nanoparticles

The hydrothermal method has been successfully employed for the synthesis of manganese hydroxide (Mn(OH)₂) nanoparticles. In a typical procedure, starting materials such as manganese dioxide and sodium hydroxide are used. researchgate.net This wet-chemical synthesis approach can yield Mn(OH)₂ nanoparticles with a controlled crystallite size, for instance, around 36 nm. researchgate.net Characterization confirms the formation of the orthorhombic phase of Mn(OH)₂. researchgate.net

Variations of this method involve using different precursors and pH modifiers to tailor the nanoparticle characteristics. For example, manganese oxide nanoparticles can be synthesized hydrothermally from a manganese(II) nitrate (B79036) (Mn(NO₃)₂) solution. mdpi.com In this approach, the pH is adjusted using organic modifiers like polyethylenimine (PEI) or meglumine (B1676163) (MG) instead of traditional alkalis. The mixture is then heated in a stainless-steel autoclave, for example at 150 °C for 12 hours, to facilitate nanoparticle crystallization and phase control. mdpi.com Another variation involves the in-situ hydrothermal formation of Mn₃O₄ nanorods from precursors like manganese sulfate (B86663) (MnSO₄), potassium permanganate (B83412) (KMnO₄), and hydrogen peroxide (H₂O₂) at a relatively low temperature of 80°C. plos.org

Table 1: Parameters in Hydrothermal Synthesis of Manganese Hydroxide Oxide Nanoparticles

Precursors pH Modifier/Reagent Temperature (°C) Time (h) Product Reference
Manganese dioxide, Sodium hydroxide - Not specified Not specified Mn(OH)₂ nanoparticles (~36 nm) researchgate.net
Mn(NO₃)₂ Polyethylenimine (PEI) or Meglumine (MG) 150 12 Mn₃O₄ nanoparticles mdpi.com
MnSO₄, KMnO₄, H₂O₂ - 80 2 Mn₃O₄ nanorods plos.org

Controlled Synthesis of Manganese Oxyhydroxide Nanowires (e.g., γ-MnOOH)

Manganese oxyhydroxide (MnOOH), particularly the γ-MnOOH phase, can be synthesized in the form of one-dimensional nanostructures like nanowires and nanorods using controlled hydrothermal methods. dntb.gov.uaresearchgate.net These materials are significant as they can serve as precursors for various manganese oxides through subsequent thermal treatment. researchgate.net

A notable and environmentally benign approach involves using biomass, such as sapless leaves, as a reductant in the hydrothermal reaction. rsc.orgacs.org This green synthesis route has been used to successfully fabricate γ-MnOOH nanowires. rsc.org The morphology of the resulting nanowires can be controlled by optimizing reaction parameters like temperature, duration, and the quantity of the reductant (leaves). acs.org Another route involves the direct hydrothermal reaction between potassium permanganate (KMnO₄) and an organic solvent like toluene (B28343) to produce single-crystalline γ-MnOOH nanowires. scispace.com Research has also demonstrated an oxidation-crystallization-reduction pathway within hydrothermal systems as a feasible method for the large-scale production of these nanowires. researchgate.net

Co-precipitation Techniques

Co-precipitation is a widely utilized method for synthesizing manganese oxide nanoparticles due to its simplicity, cost-effectiveness, and scalability, making it suitable for both laboratory and industrial applications. researchgate.netijnc.irlut.fi The technique involves the simultaneous precipitation of a soluble manganese salt precursor from a solution by adding a precipitating agent, typically a base.

Precipitation of Manganese Hydroxide Oxides for Nanostructure Formation

The co-precipitation process is a straightforward wet-chemical technique for producing various manganese oxide nanostructures. ijnc.ir A common procedure involves dissolving a manganese salt, such as manganous sulfate (MnSO₄·H₂O), in water and then adding a base like sodium hydroxide (NaOH) dropwise with constant stirring to induce precipitation. researchgate.netijsea.com The reaction is often carried out at a controlled pH, for example, between 11 and 12, and at an elevated temperature, such as 60°C, for a couple of hours. ijsea.comripublication.com After precipitation, the solid product is collected, washed (typically with water and ethanol), dried, and often calcined at high temperatures (e.g., 500°C) to obtain the desired crystalline manganese oxide phase. researchgate.netripublication.com This method has been used to produce MnO and Mn₃O₄ nanoparticles. researchgate.netijsea.com

Table 2: Co-precipitation Synthesis of Manganese Oxide Nanostructures

Manganese Precursor(s) Precipitating Agent / pH Modifier pH Temperature (°C) Post-Treatment Final Product Reference
Manganous sulphate (MnSO₄·H₂O) Sodium hydroxide (NaOH) Not specified Room Temp. Dried at 100°C, Calcined at 500°C for 2h MnO nanoparticles (~11 nm) researchgate.netijnc.irijnc.ir
MnSO₄, Manganese oxalate (B1200264) NaOH 12 60 Dried at 100°C, Calcined at 500°C for 4h MnO₂ nanoparticles (25-30 nm) ripublication.com
MnSO₄·H₂O NaOH / Ammonia (B1221849) 11 60 Dried at 100°C, Annealed at 300°C for 2h Mn₃O₄ nanoparticles ijsea.com

Influence of Precursor Materials and Stoichiometry on Product Characteristics

The characteristics of the final manganese oxide product are heavily dependent on the choice of precursor materials and their stoichiometric ratios. d-nb.info Slight variations in synthetic parameters can lead to distinct properties in the resulting materials. d-nb.info The composition of the precursors has a significant impact on the structure formation and surface properties of the nanoparticles. For instance, different precursor compositions can lead to the formation of either Mn₂O₃ or Mn₃O₄ phases after calcination at the same temperature. d-nb.info

In multicomponent systems, such as those for battery materials, precursor selection is critical for achieving the target stoichiometry. The use of ammonium (B1175870) oxalate as a precipitating agent instead of oxalic acid has been shown to mitigate manganese deficiency in the final product, which can occur due to the relatively higher solubility of manganese oxalate. rsc.org Similarly, careful control of pH during precipitation is crucial; adjusting the pH to near-neutral values can ensure the ratio of metals in the product is closer to the initial feed ratio. rsc.org The molar ratio of precursors, such as the Li/Mn ratio in the synthesis of lithium-manganese oxides, directly dictates the crystalline phase of the final product. mdpi.com Furthermore, common manganese compounds like γ-MnOOH and pyrochroite (Mn(OH)₂) are known to be effective and versatile precursors for synthesizing a wide range of other manganese oxide compounds. acs.org

Sol-Gel Routes

The sol-gel process is considered a superior and highly versatile route for synthesizing metal-oxide nanoparticles because it allows for excellent control over the material's morphology. nih.govacs.org The method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

A base-catalyzed sol-gel approach can be used to prepare manganese oxide nanostructures with controlled shapes and sizes. nih.govrsc.org In this method, a manganese precursor like manganese(II) acetate (B1210297) is hydrolyzed and condensed in the presence of a base (e.g., sodium hydroxide) and a specific solvent system at low temperatures. rsc.org The choice of solvent (e.g., water, water/toluene) has been shown to influence the final morphology, yielding hexagonal nanoparticles, irregular particles, or ribbon-shaped structures of Mn₃O₄. nih.govrsc.org

Another variation is a gel formation route involving the redox reaction between potassium permanganate (KMnO₄) and a polyhydric alcohol like glycerol. nih.govacs.org This reaction produces a gel-type precursor at room temperature. The resulting gel is then washed and subjected to heat treatment (calcination) at various temperatures, such as 400°C or 700°C. This process enables the uniform mixing of reactants at a molecular level and advantageously produces different morphologies of nanostructured MnO₂. nih.govacs.org Nonaqueous sol-gel reactions, for example using tetra-alkylammonium permanganate and methanol, have also been developed, where the addition of different alkali cation dopants (like Li⁺, Na⁺, K⁺) can direct the synthesis towards specific crystal structures such as spinel or layered birnessite phases. acs.org

Table 3: Sol-Gel Synthesis of Manganese Oxide Nanostructures

Precursor(s) Catalyst / Reagent / Solvent Temperature (°C) Resulting Morphology / Structure Reference
Manganese(II) acetate Sodium hydroxide / Various solvents 80 Hexagonal, irregular, or ribbon-shaped Mn₃O₄ nih.gov, rsc.org
Potassium permanganate, Glycerol - Room temp. for gel, then 400-700 for calcination Various MnO₂ morphologies nih.gov, acs.org
Tetrabutylammonium permanganate, Methanol Alkali cation dopants (Li⁺, Na⁺, K⁺) Not specified Layered birnessite, Cryptomelane, Spinel acs.org

Base-Catalyzed Sol-Gel Synthesis of Manganese Oxide Nanostructures

The base-catalyzed sol-gel approach is a versatile method for producing manganese oxide nanostructures with controlled morphologies. This technique involves the hydrolysis and condensation of a manganese precursor, such as manganese(II) acetate, in the presence of a base like sodium hydroxide. rsc.org The process is typically carried out at a low temperature, around 80°C, and can be combined with a solvent-driven self-assembly process to influence the final structure of the material. rsc.orgnih.gov

The choice of solvent and the concentration of the base are critical parameters that affect the morphology and dimensions of the resulting nanostructures. rsc.org For instance, different solvent systems can lead to the formation of hexagonal nanoparticles, irregular particles, or ribbon-shaped morphologies with average diameters ranging from 100 to 200 nm. rsc.orgresearchgate.net These variations in shape and size directly impact the material's surface area and porosity. For example, hexagonal nanoparticles of Mn₃O₄ have demonstrated a high Brunauer-Emmett-Teller (BET) surface area of 91.68 m²/g and an average pore diameter of approximately 28 nm. rsc.orgresearchgate.net

The sol-gel synthesis is a modified aqueous-based hydrolytic route that can utilize either metal halides or metal acetates as precursors. nih.gov The process begins with stirring the solution mixture at room temperature, followed by gradual heating to 80°C, where it is held for 24 hours to allow for nanocrystal self-assembly and crystal growth. nih.gov This non-template driven method provides a straightforward way to prepare highly mesoporous and nanoporous nanostructures. rsc.org

Table 1: Influence of Synthesis Parameters on Manganese Oxide Nanostructure Morphology

PrecursorBaseSolvent SystemResulting MorphologyAverage Diameter (nm)BET Surface Area (m²/g)
Manganese(II) acetateSodium hydroxideWater/Organic Solvent MixturesHexagonal, irregular, or ribbon-shaped100-20091.68 (for hexagonal nanoparticles)

Solvent-Driven Self-Assembly for Morphological Control of Manganese Hydroxide Oxides

Solvent-driven self-assembly, often used in conjunction with sol-gel synthesis, is a powerful technique for controlling the morphology of manganese hydroxide oxides at the nanoscale. researchgate.net This method leverages the interactions between the growing nanocrystals and the solvent molecules to guide the formation of specific shapes and structures. researchgate.net The process typically occurs at low temperatures, under 80°C, within various oil-water solvent systems. researchgate.net

By carefully selecting the solvent system, researchers can direct the self-assembly of manganese oxide nanocrystals into diverse morphologies such as hexagonal plates, irregular particles, and ribbons. rsc.orgresearchgate.net For example, the use of different oil/water solvent systems in a base-catalyzed sol-gel process has been shown to produce Mn₃O₄ nanostructures with distinct shapes and an average diameter between 100 and 200 nm. nih.gov The resulting triclinic crystal structure of these Mn₃O₄ nanostructures is confirmed through X-ray diffraction (XRD) analysis. rsc.orgresearchgate.net

This approach is not limited to manganese oxides; it has also been successfully applied to synthesize other metal oxides and hydroxides with controlled morphologies, demonstrating its versatility. rsc.org The ability to produce highly mesoporous and nanoporous materials without the need for templates makes this a facile and attractive method for creating nanostructured platforms with potential applications in catalysis and other fields. rsc.orgresearchgate.net

Electrochemical Synthesis Methods

Electrochemical methods offer a direct and versatile route for the synthesis of this compound materials, particularly in the form of thin films and exfoliated structures. These techniques allow for precise control over the deposition process and the resulting material properties.

Electrodeposition of Manganese Oxide Thin Films

Electrodeposition is a widely used technique for preparing manganese oxide (MnOx) thin films on various substrates. scientific.netub.edu This method involves the electrochemical oxidation of a manganese precursor, typically manganese sulfate (MnSO₄) or potassium permanganate (KMnO₄), in an aqueous solution. scientific.net The process can be carried out under galvanostatic (constant current) or potentiostatic (constant potential) conditions. scientific.netub.edu

The morphology and composition of the deposited films are highly dependent on the deposition parameters, including the precursor used, current density, deposition time, and the pH and temperature of the electrolytic bath. scientific.netub.eduresearchgate.net For example, using KMnO₄ as a precursor can result in the deposition of MnOx thin films, while MnSO₄ can lead to the formation of MnOx nanosheets with a thickness of about 40 nm. scientific.net Controlling the current density during galvanostatic deposition can influence the porosity and surface morphology of the films. researchgate.net

The resulting manganese oxide films often exhibit a mixture of manganese oxidation states. scientific.netacs.org For instance, X-ray photoelectron spectroscopy (XPS) analysis has shown that the Mn 3s doublets can indicate Mn valences of 4.0 and 3.6 in the oxidized and reduced states, respectively. acs.org The as-electrodeposited manganese oxides are typically amorphous, and subsequent thermal treatment can lead to crystallization into different phases, such as Mn₃O₄ and Mn₂O₃, depending on the initial applied voltage during deposition. ub.edu

Table 2: Effect of Precursor on Electrodeposited Manganese Oxide Thin Films

PrecursorDeposition ModeResulting MorphologyManganese Oxidation States
0.1 M Potassium permanganate (KMnO₄)Galvanostatic (1 mA/cm²)Thin filmMixed
0.1 M Manganese sulfate (MnSO₄)Galvanostatic (1 mA/cm²)Nanosheets (~40 nm thick)Mixed

Electrochemical Exfoliation of Manganese-Rich Oxides

Electrochemical exfoliation presents a scalable, "top-down" approach for synthesizing electrode materials from micron-scale, high-temperature-derived layered manganese-rich oxides. frontiersin.org This method is inspired by similar techniques developed for materials like graphite (B72142) and MoS₂ and is significantly faster than traditional chemical exfoliation methods. frontiersin.org

A related technique, the plasma-enhanced electrochemical exfoliation process (PE3P), has been developed for the one-step synthesis of manganese oxide/graphene composites. researchgate.net In this method, a graphite electrode is exfoliated in a KMnO₄ solution under a high voltage (70 V) at ambient conditions, resulting in graphene decorated with manganese oxide nanoparticles. researchgate.net

Thermal Decomposition and Annealing Strategies for Phase Evolution

Thermal decomposition and subsequent annealing are crucial post-synthesis steps for controlling the phase and crystallinity of manganese hydroxide oxides. These strategies involve heating the precursor material in a controlled atmosphere to induce phase transformations and grain growth.

The initial manganese oxide phase can be transformed into other stoichiometries by annealing at different temperatures. For example, manganite (MnOOH) nanowires, when heated in a nitrogen atmosphere, transform into tetragonal Mn₃O₄ across a wide temperature range (400–1100 °C). ub.edu In contrast, annealing in air can lead to a sequence of phase transformations: tetragonal Mn₃O₄ at 400 °C, cubic Mn₂O₃ at 600 °C, and back to tetragonal Mn₃O₄ at 1100 °C. ub.edu Similarly, the thermal decomposition of Mn(NO₃)₂ at different annealing temperatures results in various manganese oxide phases, with the morphology becoming more compact at higher temperatures. acs.org

The characteristics of the precursor material, such as particle size, can influence the temperatures at which these phase transformations occur. researchgate.net While thermal decomposition is a cost-effective method for producing large quantities of material, it can result in powders with a wide particle size distribution and a lack of morphological control. researchgate.net However, by starting with well-defined precursors like MnCO₃ mesocrystals, it is possible to obtain manganese oxides with desired structures. infona.pl Annealing these precursors at 300 °C in air can yield nanostructured MnOx. infona.pl

Annealing strategies can also be employed to improve the catalytic properties of mixed manganese oxides. acs.org For instance, in Cr-Mn mixed oxides, annealing at 300 °C for an extended period can produce catalysts with a larger surface area, better reducibility, and enhanced acidity. acs.org

Table 3: Phase Evolution of Manganese Oxides with Annealing Temperature

Initial MaterialAnnealing AtmosphereTemperature (°C)Resulting Phase
Manganite (MnOOH) nanowiresNitrogen400 - 1100Tetragonal Mn₃O₄ ub.edu
Manganite (MnOOH) nanowiresAir400Tetragonal Mn₃O₄ ub.edu
Manganite (MnOOH) nanowiresAir600Cubic Mn₂O₃ ub.edu
Manganite (MnOOH) nanowiresAir1100Tetragonal Mn₃O₄ ub.edu
Mn(NO₃)₂Not specified200 - 500Various MnOx phases acs.org
MnCO₃ mesocrystalsAir300Nanostructured MnOx infona.pl

Photoassisted Synthesis and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly methods for synthesizing nanomaterials. Photoassisted synthesis and other green chemistry approaches offer promising alternatives to conventional methods by utilizing visible light and avoiding the use of hazardous reagents.

A notable green chemistry approach involves the visible light irradiation (at 445 nm) of an aqueous solution of a manganese(II) salt at room temperature. rsc.orgdeepdyve.com This process is carried out in the presence of an alkaline hydroxide, such as NaOH, KOH, or LiOH, and does not require any surfactants. rsc.orgdeepdyve.com This method is not only environmentally friendly but also allows for the synthesis of a variety of manganese oxide phases, including λ-MnO₂, γ-Mn₃O₄, and MnO(OH). rsc.orgdeepdyve.com

The morphology of the resulting nanoparticles can be controlled by tuning several experimental parameters, such as the nature of the precursor salt, the concentration and type of hydroxide, the irradiation time, and the atmosphere. rsc.orgdeepdyve.com This control over reaction conditions enables the production of diverse nanostructures, ranging from one-dimensional nanorods to three-dimensional nanoflowers and nanocubes. rsc.orgdeepdyve.com

Another green synthesis route utilizes natural extracts from sources like grape stems and apple peels to produce manganese dioxide nanorods. bohrium.com These methods align with the principles of green chemistry by using renewable resources and minimizing waste. researchgate.net Furthermore, the synthesis of calcium manganese oxides, inspired by the oxygen-evolving complex in photosynthesis, represents another eco-friendly approach for creating photocatalytic materials. anu.edu.au These materials are composed of low-cost, earth-abundant elements, making them suitable for large-scale, sustainable applications. anu.edu.au

Direct Preparation of Manganese Hydroxide from Manganese Oxide Precursors

The synthesis of manganese hydroxide directly from manganese oxide precursors offers a pathway to high-purity products by avoiding the introduction of extraneous salts that are common in precipitation methods using manganese salts.

A significant method involves the direct conversion of manganous oxide (MnO) to manganous hydroxide (Mn(OH)₂). google.com This process is typically carried out by creating an aqueous slurry of MnO and adding a catalytically effective amount of a manganese solubilizing agent. google.com The reaction proceeds as the slurry is maintained at an elevated temperature, generally above 40°C. google.com Research has shown that temperatures in the range of 90°-100°C are particularly effective for practical operation. google.com

ParameterExample 1Example 2
Precursor Manganous Oxide (MnO)Manganous Oxide (MnO) with 0.49% MnO₂
Solubilizing Agent 0.3 Molar Acetic Acid0.3 Molar Propionic Acid
Temperature 97°-100°C97°-100°C
Reaction Time 2 hours2 hours
Additives None1.0 ml Hydrazine Hydrate (B1144303) (85%)
Conversion Rate 99.5%99.1%
Data derived from research on direct conversion of MnO. google.com

Another direct route is the hydrothermal synthesis of manganese hydroxide nanoparticles from manganese dioxide (MnO₂) and a strong base like sodium hydroxide. researchgate.net In one study, Mn(OH)₂ nanoparticles with a crystallite size of approximately 36 nm were successfully synthesized by heating the precursors at 120°C for 12 hours. researchgate.net This demonstrates the versatility of using different manganese oxide precursors (MnO vs. MnO₂) to achieve the desired hydroxide product.

Strategies for Minimizing Oxidation during this compound Preparation

A primary challenge in the synthesis of manganese(II) hydroxide is its propensity for rapid oxidation in the presence of air, which leads to the formation of higher valence manganese oxides (e.g., Mn₃O₄, MnOOH) and a darkening of the material. elsevierpure.comresearchgate.netwikipedia.org Consequently, several strategies have been developed to minimize or control this oxidation.

The most direct approach is the exclusion of atmospheric oxygen. This is commonly achieved by conducting the synthesis and handling of the product under an inert atmosphere, for instance, by bubbling nitrogen gas through the reaction vessel and solvent. semanticscholar.org

Another effective strategy is the addition of a reducing agent to the reaction mixture. This is particularly useful when the manganese oxide precursor itself contains higher valence manganese species (e.g., MnO₂ in an MnO sample), which can inhibit the hydration reaction. google.com Hydrazine, typically added in small quantities (e.g., 0.05% to 0.1%), can be introduced to the slurry to reduce any Mn(III) or Mn(IV) species back to Mn(II), thereby overcoming the inhibitory effect and accelerating the formation of Mn(OH)₂. google.com

Controlling the reaction conditions, such as the pH and the choice of reagents, is also a crucial tactic. The oxidation of Mn(II) is known to occur under alkaline conditions. ias.ac.in The choice of the pH regulator can significantly influence the oxidation pathway. For example, using ammonia water as a pH regulator can form a soluble ammonia-manganese complex, which may remain in full contact with dissolved oxygen, potentially promoting oxidation to Mn₃O₄. mdpi.com In contrast, using a strong base like NaOH to directly precipitate Mn(OH)₂ can sometimes result in the hydroxide particles being encapsulated by a layer of oxidized product, which can limit further diffusion of oxygen and slow down the oxidation of the unreacted core. mdpi.com

Furthermore, the solvent system can play a role. In certain non-aqueous synthesis routes, the presence of specific components, such as water, has been found to prevent the further oxidation of initially formed MnO nanoparticles. nih.gov This highlights the importance of the entire chemical environment in controlling the final oxidation state of the manganese product.

StrategyMethod/AgentMechanism of ActionIntended Outcome
Exclusion of Oxidant Inert Atmosphere (e.g., Nitrogen bubbling)Prevents contact between the Mn(OH)₂ and atmospheric oxygen. semanticscholar.orgMinimizes aerial oxidation, preserving the Mn(II) state.
Chemical Reduction Addition of HydrazineReduces higher valence manganese species (Mn³⁺, Mn⁴⁺) to Mn²⁺. google.comOvercomes inhibition by oxidized impurities in the precursor and prevents further oxidation.
Parameter Control Choice of pH Regulator (e.g., NaOH vs. NH₃·H₂O)Affects the physical state (precipitate vs. soluble complex) of the Mn(II) species, influencing its exposure to oxidants. mdpi.comControls the rate and extent of oxidation by managing reactant accessibility.
Solvent System Control Introduction of specific components (e.g., water in some systems)Can alter reaction pathways and passivate the surface of newly formed nanoparticles against further oxidation. nih.govStabilizes the desired lower oxidation state product.

Advanced Characterization and Structural Elucidation of Manganese Hydroxide Oxides

Spectroscopic Techniques for Manganese Hydroxide (B78521) Oxide Analysis

A suite of sophisticated spectroscopic methods is utilized to probe the intricate details of manganese hydroxide oxides, from their crystal structure to their surface chemistry. These techniques provide complementary information, enabling a holistic understanding of the material's properties.

X-ray Diffraction (XRD) for Crystallographic Phase Identification and Structure Refinement

X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystallographic phase of manganese hydroxide oxides and for refining their atomic structures. The diffraction pattern obtained from an XRD experiment serves as a unique fingerprint for a specific crystalline material.

Manganite (γ-MnOOH), a common manganese hydroxide oxide, crystallizes in the monoclinic system. Its crystal structure is a distorted version of the pyrolusite structure usra.edu. The unit cell parameters for manganite have been determined through XRD analysis. In a pseudo-orthorhombic setting, the lattice parameters are approximately a = 8.88–8.94 Å, b = 5.25–5.28 Å, and c = 5.71–5.75 Å, with β ≈ 90° usra.edu. More precise measurements in the monoclinic P21/c space group give unit cell parameters of a = 5.304 Å, b = 5.277 Å, c = 5.304 Å, and β = 90° usra.edu.

Rietveld refinement of powder XRD data is a powerful method used to refine the crystal structure model of a material. This analysis allows for the precise determination of lattice parameters, atomic positions, and site occupancies, providing a detailed picture of the crystalline arrangement. For synthetic γ-MnOOH, Rietveld refinement has been successfully employed to confirm its structure and assess its purity minsocam.orgresearchgate.net.

Table 1: Crystallographic Data for Manganite (γ-MnOOH)

Parameter Value Reference
Crystal System Monoclinic (pseudo-orthorhombic) usra.edu
Space Group P21/c or B21/d usra.edu
Unit Cell Parameters (pseudo-orthorhombic) a = 8.88–8.94 Å, b = 5.25–5.28 Å, c = 5.71–5.75 Å, β ≈ 90° usra.edu
Unit Cell Parameters (monoclinic) a = 5.304 Å, b = 5.277 Å, c = 5.304 Å, β = 90° usra.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations and Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the molecular vibrations and bonding within manganese hydroxide oxides. By analyzing the absorption of infrared radiation at specific frequencies, one can identify the functional groups present in the compound.

In the FTIR spectrum of manganite (γ-MnOOH), several characteristic absorption bands are observed. Broad absorption bands around 2600 cm⁻¹ and 2010 cm⁻¹ are attributed to the stretching vibrations of OH groups involved in strong hydrogen bonding usra.edumdpi.com. Distinct and narrow bands at approximately 1150 cm⁻¹, 1114 cm⁻¹, and 1085 cm⁻¹ are characteristic of Mn³⁺···O–H bending vibrations usra.edu. The absorption in the 400–600 cm⁻¹ range corresponds to Mn³⁺–O stretching modes usra.edu. The presence of these bands provides clear evidence for the hydroxide and oxide components of the compound.

Table 2: Characteristic FTIR Absorption Bands for Manganite (γ-MnOOH)

Wavenumber (cm⁻¹) Vibrational Mode Reference
~2600 O–H stretching (strong hydrogen bonds) usra.edumdpi.com
~2010 O–H stretching (strong hydrogen bonds) usra.edumdpi.com
1150 Mn³⁺···O–H bending usra.edu
1114 Mn³⁺···O–H bending usra.edu
1085 Mn³⁺···O–H bending usra.edu
400–600 Mn³⁺–O stretching usra.edu

Raman Spectroscopy for Vibrational Modes and Phase Assignment

Raman spectroscopy is a powerful, non-destructive technique used to study the vibrational modes of materials and is particularly effective for phase identification of manganese oxides. The Raman spectrum of a compound is highly sensitive to its crystal structure and chemical composition.

For manganese hydroxide oxides like manganite (γ-MnOOH), Raman spectroscopy provides a distinctive spectral fingerprint. The Raman spectrum of γ-MnOOH is characterized by several distinct peaks. Notably, it exhibits a triplet of peaks at approximately 531 cm⁻¹, 558 cm⁻¹, and 621 cm⁻¹ usra.edu. These peaks, arising from the stretching and bending modes of the MnO₆ octahedra, can be used to distinguish γ-MnOOH from other manganese oxide and hydroxide phases usra.edu. The relative intensities of Raman bands can vary significantly depending on the crystal orientation relative to the incident laser polarization, which can provide additional structural information rruff.info.

Table 3: Characteristic Raman Peaks for Manganite (γ-MnOOH)

Wavenumber (cm⁻¹) Assignment Reference
621 Mn-O stretching usra.edu
558 Mn-O stretching/bending usra.edu
531 Mn-O stretching/bending usra.edu

UV-Vis Spectroscopy for Electronic Structure and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a material by measuring its absorbance of ultraviolet and visible light. This technique provides insights into the electronic structure and optical properties of manganese hydroxide oxides. The absorption of light in these materials is primarily due to electronic transitions involving the manganese d-orbitals and oxygen p-orbitals.

The UV-Vis absorption spectra of manganese oxides typically show broad absorption bands in the UV and visible regions, which are attributed to charge transfer transitions from O 2p to Mn 3d orbitals and d-d transitions of the manganese ions. For manganese(III) complexes, which are relevant to this compound, absorption peaks can be observed in the 300 nm to 600 nm range docbrown.info. The exact position and intensity of these absorption bands are sensitive to the oxidation state of manganese and its coordination environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present in the near-surface region of a material.

For manganese hydroxide oxides, XPS is instrumental in determining the oxidation state of manganese. The binding energy of the Mn 2p core level is sensitive to the oxidation state. The Mn 2p spectrum exhibits a doublet, Mn 2p₃/₂ and Mn 2p₁/₂, due to spin-orbit coupling. The binding energy of the Mn 2p₃/₂ peak for Mn³⁺ in manganese oxyhydroxides is typically observed around 641.35-642.16 eV sci-hub.box. The presence of multiplet splitting in the Mn 2p and Mn 3s spectra can also be used to identify and quantify the different manganese oxidation states rsc.orgresearchgate.net.

The O 1s spectrum can be deconvoluted into components representing different oxygen species, such as lattice oxygen in oxides (O²⁻), hydroxide groups (OH⁻), and adsorbed water molecules. In manganese oxyhydroxides, the O 1s peak for the hydroxide component is expected at a higher binding energy than that for the oxide component researchgate.net.

Table 4: Typical Binding Energy Ranges for Manganese and Oxygen in Manganese Hydroxide Oxides from XPS

Core Level Species Binding Energy (eV) Reference
Mn 2p₃/₂ Mn³⁺ 641.4 - 642.8 rruff.info
O 1s O²⁻ (oxide) ~529.6 rruff.info
O 1s OH⁻ (hydroxide) ~531.2 rruff.info

X-ray Absorption Spectroscopy (XAS) and XANES-EXAFS for Local Atomic Structure and Valence State

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure and electronic state of a specific element within a material. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the Mn K-edge spectrum is particularly sensitive to the oxidation state and coordination geometry of manganese. The energy of the absorption edge shifts to higher energies with an increasing manganese oxidation state researchgate.netfree.fr. For Mn(III) compounds like manganite, the edge position is intermediate between that of Mn(II) and Mn(IV) compounds free.fracs.org. The pre-edge features in the XANES spectrum provide information about the symmetry of the manganese site.

The EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. Analysis of the EXAFS data for manganese oxides allows for the determination of Mn-O and Mn-Mn bond lengths with high precision arxiv.org. For instance, in MnO₆ octahedra, EXAFS can reveal distortions from ideal octahedral geometry by identifying different Mn-O bond lengths. In a distorted MnO₆ octahedron, there can be, for example, four short Mn-O bonds in the basal plane and two longer Mn-O bonds in the apical plane.

Table 5: Illustrative EXAFS Fitting Parameters for a Distorted MnO₆ Octahedron

Scattering Path Coordination Number (N) Bond Distance (R, Å)
Mn-O (short) 4 ~1.9
Mn-O (long) 2 ~2.2
Mn-Mn Variable ~2.8 - 3.5

Microscopic and Morphological Characterization

The morphological and microscopic features of manganese hydroxide oxides are critical to understanding their physical and chemical properties. Advanced microscopy techniques provide detailed insights into their surface topography, particle shape, internal structure, and crystalline nature.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and particle shape of manganese hydroxide oxides. It provides high-resolution images of the material's topography, revealing details about the size, shape, and arrangement of particles.

Research has employed SEM to examine the morphologies of various manganese compounds. For instance, SEM analysis of manganese hydroxide [Mn(OH)₂] revealed the formation of nanowire arrays vertically aligned on a carbon cloth substrate. mdpi.com Similarly, SEM has been used to characterize manganese oxide nanoparticles, with studies showing particle sizes ranging from 20–30 nm. nih.gov The technique is also effective in observing how synthesis parameters affect morphology; studies on electrodeposited manganese oxides have shown that the surface appearance, including the presence of pores and cracks, varies significantly with the deposition potential. researchgate.net In nanocomposites, SEM can reveal how different components are integrated, such as how manganese dioxide (MnO₂) and zinc oxide (ZnO) crystallites nucleate and grow on a lamellar clay scaffold. acs.org

The analysis of particle shape, size distribution, and homogeneity through SEM provides crucial information for understanding the material's electrochemical performance and catalytic activity. acs.orgresearchgate.net For example, a homogenous microstructure with well-defined platelets serving as stable supports can be clearly visualized. acs.org

Transmission Electron Microscopy (TEM) for Nanostructure Morphology and Crystal Lattice

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed examination of the internal structure, or nanostructure, of manganese hydroxide oxides. TEM is used to visualize the morphology of individual nanoparticles, nanowires, and other nanoscale features.

Studies have utilized TEM to confirm the loose, nanowire structure of manganese hydroxide. mdpi.com It has also been instrumental in characterizing hydrothermally synthesized manganese hydroxide nanoparticles and sonochemically synthesized manganese oxyhydroxide (MnOOH) nanoparticles, which were found to have average sizes of 10–15 nm. researchgate.netresearchgate.net

Beyond morphology, TEM, often coupled with selected area electron diffraction (SAED), provides critical information about the crystal structure. A SAED pattern presenting a periodic structure is indicative of the single-crystal character of the sample. mdpi.com This combined approach allows for a comprehensive understanding of the material's crystallinity and internal arrangement at the nanoscale.

High-Resolution Transmission Electron Microscopy (HR-TEM) for Lattice Fringes and Defect Analysis

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique that allows for the direct visualization of the crystallographic lattice of a material. This capability is essential for the in-depth structural elucidation of manganese hydroxide oxides at the atomic level. taylorfrancis.com

HR-TEM images can reveal clear lattice fringes, which are the visual representation of the atomic planes in a crystal. The distance between these fringes, known as the d-spacing, can be measured and correlated with specific crystallographic planes. For example, in Mn(OH)₂ nanowires, a d-spacing of 0.515 nm has been measured, corresponding to the (001) plane. mdpi.com This level of detail is crucial for confirming the crystal structure and orientation of nanomaterials.

Furthermore, HR-TEM is invaluable for identifying crystalline defects, such as dislocations, stacking faults, or amorphous regions within the crystal structure. acs.org These defects can significantly influence the material's electronic and chemical properties. The technique can also be used to study the interfaces between different materials in composites, providing insight into their structural integration. taylorfrancis.com The analysis of nanostructures, such as plate-like nanocrystals with diameters around 4 nm, is also a key application of HR-TEM in this field. acs.org

Surface and Porosity Analysis

The surface properties and porosity of manganese hydroxide oxides are key determinants of their performance in applications such as catalysis, adsorption, and energy storage. These characteristics are quantified using specialized analytical techniques.

Nitrogen Sorption Measurements for Specific Surface Area and Pore Size Distribution

Nitrogen sorption measurements, typically conducted at 77 K, are the standard method for evaluating the textural properties of porous materials like manganese hydroxide oxides. acs.org By analyzing the nitrogen adsorption-desorption isotherm, several important parameters can be determined.

The specific surface area is commonly calculated using the Brunauer-Emmett-Teller (BET) method. The shape of the isotherm provides information about the pore structure; for instance, a type IV isotherm is characteristic of mesoporous materials, indicating capillary condensation within the pores. researchgate.net

The pore size distribution and total pore volume are often calculated using methods such as the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) models. acs.org Research on nanocomposites containing manganese dioxide has shown how synthesis conditions can affect these properties. For example, one study reported a material with a high surface area of 35.1 m²/g and a microporous structure, while other variations synthesized under different conditions exhibited mesoporous structures with lower surface areas in the range of 18–22 m²/g. acs.orgacs.org

Table 1: Textural Properties of ZnO@MnO₂-Montmorillonite Nanocomposites

Sample Specific Surface Area (m²/g) Pore Structure
ZMM3 35.1 Microporous
Other Samples ~18 - 22 Mesoporous

This table is based on data from studies on zinc oxide and manganese dioxide nanocomposites. acs.orgacs.org

Zeta Potential Measurements for Surface Charge Properties of Manganese Hydroxide Oxides

Zeta potential measurements are used to determine the surface charge of this compound particles when dispersed in a liquid medium. This property is a key indicator of the stability of a colloidal suspension; a high magnitude of zeta potential (either positive or negative) generally indicates good stability due to electrostatic repulsion between particles. mdpi.com

The surface charge of metal oxides is often pH-dependent. mdpi.com For manganese oxides, the zeta potential can vary significantly with the pH of the solution. researchgate.net This behavior is crucial in applications where the material interacts with an aqueous environment, such as in water treatment or catalysis.

Factors other than pH, such as the concentration of the nanoparticles themselves, can also influence zeta potential measurements. nih.gov It has been observed that dissolved carbon dioxide can react with surface functional groups, affecting the surface charge, particularly in dilute suspensions. nih.gov Therefore, careful control of experimental conditions is necessary for reliable and reproducible results. The interactions between manganese oxides and other components in a slurry, which are critical for applications like battery electrode fabrication, can be optimized by understanding their respective zeta potentials. covalentmetrology.com

Table 2: Influence of pH on the Zeta Potential of Manganese Oxide

pH Zeta Potential (mV)
2 ~15
4 ~5
6 ~ -10
8 ~ -25
10 ~ -35

This table presents illustrative data based on the typical behavior of manganese oxide as a function of pH. researchgate.net

Elemental and Chemical Composition Analysis

The precise determination of the elemental and chemical composition of manganese hydroxide oxides is fundamental to understanding their physicochemical properties and predicting their behavior in various applications. Techniques such as Energy Dispersive X-ray Spectroscopy (EDXS) and other elemental analysis methods provide critical insights into the stoichiometry and purity of these materials.

Energy Dispersive X-ray Spectroscopy (EDXS)

Energy Dispersive X-ray Spectroscopy (EDXS or EDX) is a powerful and widely used analytical technique for the elemental analysis and chemical characterization of a sample. rruff.info It operates on the principle that each element possesses a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. rruff.info When a sample is bombarded with a high-energy beam of charged particles, such as electrons, it excites electrons in the inner shells of the atoms, causing them to be ejected. Electrons from outer, higher-energy shells then move to fill these vacancies, releasing the excess energy in the form of X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for the identification of the elemental constituents of the sample.

In the context of this compound (MnOOH), EDXS is employed to confirm the presence of manganese (Mn) and oxygen (O) and to ascertain the absence of impurities. The resulting EDXS spectrum displays peaks corresponding to the characteristic X-ray energies of manganese and oxygen. The relative intensities of these peaks can be used to determine the semi-quantitative elemental composition of the material. For a pure this compound sample, the EDXS spectrum is expected to show distinct peaks for Mn and O, confirming the primary composition of the compound.

Below is a representative table of the theoretical elemental composition of this compound, which can be verified experimentally using EDXS.

ElementSymbolAtomic Weight ( g/mol )Atomic Percent (%)Mass Percent (%)
ManganeseMn54.9425.0062.47
OxygenO16.0050.0036.39
HydrogenH1.0125.001.15

Note: EDXS does not typically detect hydrogen.

Elemental Analysis

Beyond EDXS, other elemental analysis techniques can provide quantitative data on the composition of manganese hydroxide oxides. These methods are crucial for verifying the stoichiometry of synthesized materials and for ensuring their purity. While EDXS provides a rapid and localized elemental analysis, other techniques may offer higher accuracy and sensitivity for bulk sample analysis.

Research findings on the elemental composition of this compound consistently show a composition close to the theoretical stoichiometry of MnOOH. For instance, studies on synthetic γ-MnOOH have confirmed through elemental analysis that the material is composed solely of manganese and oxygen, with hydrogen being the other constituent as expected for the hydroxide oxide form. researchgate.net Electron energy loss spectroscopy (EELS), another advanced characterization technique, has also been used to demonstrate the uniform chemical composition throughout the crystalline structure of MnOOH nanorods. acs.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability and Dehydration Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly well-suited for studying the thermal decomposition of this compound, as the process involves distinct mass loss steps corresponding to the release of water and oxygen.

The thermal decomposition of this compound is a multi-step process. Upon heating, it first undergoes dehydration, where water molecules are removed. This is followed by further decomposition at higher temperatures, leading to the formation of various manganese oxides.

A typical TGA of this compound (α-MnOOH, also known as groutite) in an air atmosphere reveals a series of weight losses at specific temperature ranges. researchgate.net The initial weight loss, occurring at approximately 300°C, corresponds to the dehydration of MnOOH and its transformation into manganese dioxide (MnO₂). As the temperature is further increased, subsequent weight losses are observed around 500°C and 1000°C, which are associated with the conversion of MnO₂ to manganese(III) oxide (Mn₂O₃) and then to hausmannite (Mn₃O₄), respectively. researchgate.net

Another study on a compound identified as MnO(OH) reported a two-step mass loss upon heating in a thermogravimetric analyzer. researchmfg.com The first step involved a 10.24% mass loss attributed to the release of water (H₂O), followed by a second step with a 3.03% mass loss corresponding to the release of oxygen (O₂). researchmfg.com

The data gathered from TGA is crucial for determining the operational temperature limits of this compound in various applications and for understanding its transformation into different manganese oxide phases.

Below is a data table summarizing the typical thermal decomposition pathways of this compound as observed through TGA.

Temperature Range (°C)Mass Loss (%)Evolved SpeciesResulting Compound
~300~10.12 (theoretical)H₂OMnO₂
~500~5.56 (from MnO₂)O₂Mn₂O₃
~1000~3.71 (from Mn₂O₃)O₂Mn₃O₄

Note: The mass loss percentages are indicative and can vary depending on the specific crystalline form of MnOOH and the experimental conditions.

Redox Chemistry and Electrochemical Behavior of Manganese Hydroxide Oxides

Mechanisms of Manganese Oxidation State Transitions within Hydroxide (B78521) Oxide Systems (e.g., Mn(II), Mn(III), Mn(IV))

The transition between manganese oxidation states in hydroxide oxide systems is a complex process involving both electron and proton transfer. The stability of Mn(II), Mn(III), and Mn(IV) is highly dependent on the local chemical environment, including pH and the presence of oxygen. researchgate.net In the absence of oxygen and at low pH, Mn(II) is the most thermodynamically stable state. researchgate.net However, the presence of oxygen favors the formation of the higher oxidation states of Mn(III) and Mn(IV), which typically exist as insoluble manganese (oxyhydr)oxides. researchgate.net

The oxidation of Mn(II) often proceeds stepwise. For instance, manganese(II) hydroxide (Mn(OH)₂) can be oxidized to manganese(III) oxyhydroxide (MnOOH). This Mn(III) species can then undergo further oxidation to form manganese dioxide (MnO₂) or participate in a disproportionation reaction to yield Mn(II) and MnO₂. The specific pathways and intermediate species formed during these transitions are influenced by factors such as the crystalline structure of the material. nih.gov

The rich chemistry of manganese is rooted in its ability to adopt a wide range of oxidation states, with +2, +3, and +4 being the most common and stable in natural environments. Manganese(III) oxyhydroxide, with the general formula MnOOH, specifically contains manganese in the +3 oxidation state and exists in several polymorphic forms, including the more stable manganite (γ-MnOOH) and less common feitknechtite (β-MnOOH) and groutite (α-MnOOH). nih.gov

Electrochemical Oxidation and Reduction Processes of Manganese Hydroxide

The electrochemical behavior of manganese hydroxide is characterized by a series of oxidation and reduction reactions. When a manganese electrode is in an alkaline solution, the initial oxidation step involves the formation of manganese(II) hydroxide, which can passivate the metal surface. This Mn(OH)₂ can then be further oxidized to manganese(III) oxyhydroxide and other higher-valence manganese oxides and hydroxides.

Transient electrochemical techniques have been employed to study the redox transformations of the Mn(II)/Mn(III) and Mn(II)/Mn(IV) pairs at a manganese electrode in alkaline solutions. osti.gov These studies have identified the Mn(0)/Mn(II) and Mn(II)/Mn(III) redox pairs. osti.gov Spectroelectrochemical measurements have detected a species at 285 nm during the oxidation of a Mn(OH)₂-covered electrode, which has been assigned to MnOOH. osti.gov This intermediate eventually leads to the formation of passive films, with MnO₂ being a major component. osti.gov

The process of electrochemical oxidation is complex and can involve multiple steps and intermediate species. For example, the oxidation of manganous ions can lead to the formation of a stable solid intermediate. The charge transfer process is influenced by the film formed on the electrode surface during these redox reactions.

Influence of Crystal Structure, Crystallinity, and Octahedral Vacancies on Redox Activity

The redox activity of manganese hydroxide oxides is significantly influenced by their crystal structure, crystallinity, and the presence of structural features like octahedral vacancies. Different polymorphs of manganese oxides, such as α-, β-, γ-, and δ-MnO₂, exhibit distinct electrochemical properties due to variations in their tunnel or layered structures. nih.govnih.gov

The crystal structure dictates the mobility of ions and electrons within the material, which in turn affects its catalytic and electrochemical performance. nih.govmdpi.com For example, layered δ-MnO₂ has been shown to have higher oxidative activity compared to tunnel-structured MnO₂ polymorphs because of its more accessible active sites. nih.gov The reducibility of manganese oxides, a key factor in their redox activity, has been shown to correlate with their crystal structure, with the general trend being γ-MnO₂ > Mn₂O₃ > Mn₃O₄. mdpi.com

The presence of Mn(III) on the surface of manganese oxides has been identified as a crucial factor for their oxidative reactivity. nih.govnsf.gov Furthermore, structural disorder and the presence of vacancies can create active sites and facilitate charge transfer, thereby enhancing the redox activity. The transformation between different crystal structures can also occur during electrochemical processes, leading to changes in the material's reactivity. epa.gov

Table 1: Influence of MnO₂ Crystal Structure on Oxidative Reactivity
MnO₂ PolymorphCrystal Structure TypeRelative Oxidative ReactivityKey Structural Feature
δ-MnO₂LayeredHighAccessible active sites
α-MnO₂TunnelModerate(2x2) and (1x1) tunnels
γ-MnO₂TunnelModerateIntergrowth of pyrolusite and ramsdellite structures
β-MnO₂TunnelLow(1x1) tunnels

Charge Transfer Mechanisms at the Electrochemical Interface of Manganese Hydroxide Oxides

The charge transfer mechanisms at the interface between manganese hydroxide oxides and an electrolyte are critical to their electrochemical performance. These processes involve the transfer of electrons between the electrode material and species in the electrolyte, often accompanied by the movement of ions, such as protons or alkali metal cations, into or out of the oxide lattice to maintain charge neutrality.

Electrochemical impedance spectroscopy (EIS) is a powerful technique used to study these interfacial processes. osti.gov EIS can provide information about the charge transfer resistance and the capacitance of the electrochemical double layer. nih.gov The charge transfer process can be affected by the formation of a passive film on the electrode surface. The rate of electron transfer from an adsorbed compound on the MnO₂ surface to the MnO₂ itself has been identified as the rate-limiting step in some aqueous oxidation reactions. nsf.gov

The charge accumulation process at the catalyst-electrolyte interface is a key step in electrochemical reactions like the oxygen evolution reaction (OER). nih.gov This process can be facilitated by changes in the manganese valence state. nih.gov In some cases, the charge disproportionation of Mn(III) species on the surface of crystalline manganese oxides can hinder efficient charge accumulation, particularly under neutral pH conditions. nih.gov

Reversibility and Hysteresis in Electrochemical Redox Processes

The reversibility of the electrochemical redox processes in manganese hydroxide oxides is a crucial factor for applications such as rechargeable batteries. While some redox transitions are chemically reversible, others can be irreversible, leading to changes in the material's structure and a decline in its electrochemical performance over time. researchgate.net For example, the transformation of γ-MnO₂ upon the first reduction in a LiOH solution has been found to be chemically irreversible. researchgate.net

Hysteresis, the difference in the voltage profile between the charge and discharge cycles, is another important aspect of the electrochemical behavior of these materials. researchgate.net Hysteresis can be caused by several factors, including slow kinetics, phase transformations, and irreversible structural changes. In lithium- and manganese-rich layered transition-metal oxides, a significant voltage hysteresis has been linked to the reversible migration of transition metal ions to metastable tetrahedral sites within the lithium layer. researchgate.net The irreversible migration of these ions to more stable cubic environments can contribute to voltage fade, a gradual decrease in the average discharge voltage upon cycling. researchgate.net

The stability of manganese oxides during electrochemical cycling is a significant concern. Dissolution of manganese from the electrode material can occur, particularly under conditions of high potential or during bifunctional applications involving both oxygen reduction and oxygen evolution reactions. acs.orgrsc.org

Theoretical and Computational Investigations of Manganese Hydroxide Oxides

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to manganese hydroxide (B78521) oxides to understand their fundamental properties and predict their behavior in various applications. DFT calculations allow for the detailed examination of ion diffusion, surface adsorption phenomena, the influence of manganese valence states on catalysis, and interfacial reactivity.

DFT calculations are instrumental in predicting the energy barriers for ion migration within the crystal lattices of manganese hydroxide oxides, which is crucial for applications such as batteries. For instance, studies on multiphase manganese-based layered oxides for sodium-ion batteries have used DFT to compute the migration energy barriers for sodium ions. oaepublish.com These calculations revealed that doping can significantly lower the energy barriers for sodium-ion migration in certain structures, attributing this to the expansion of the sodium interlayer. oaepublish.com In one case, the energy barriers for sodium-ion migrations in a doped O3-type structure were found to be much lower (0.04-0.53 eV) compared to the pristine version (0.21-1.26 eV). oaepublish.com Similarly, for zinc-ion batteries, the diffusion coefficients of Zn²⁺ ions in manganese hydroxide (Mn(OH)₂) nanowire arrays have been determined to be in the range of 4.5 × 10⁻⁸ to 1.0 × 10⁻⁹ cm²/s during charging and 1.0 × 10⁻⁹ to 2.7 × 10⁻¹¹ cm²/s during discharging, indicating rapid ionic diffusion kinetics. iastate.edu

Calculated Ion Diffusion Parameters in Manganese-Based Oxides/Hydroxides
MaterialDiffusing IonParameterValueMethod
Pristine O3-NaMn₀.₅Ni₀.₅O₂Na⁺Migration Energy Barrier0.21-1.26 eVDFT oaepublish.com
Doped O3-NaMn₀.₅Ni₀.₅O₂Na⁺Migration Energy Barrier0.04-0.53 eVDFT oaepublish.com
Mn(OH)₂ Nanowire ArraysZn²⁺Diffusion Coefficient (Charging)4.5 × 10⁻⁸ - 1.0 × 10⁻⁹ cm²/sGITT iastate.edu
Mn(OH)₂ Nanowire ArraysZn²⁺Diffusion Coefficient (Discharging)1.0 × 10⁻⁹ - 2.7 × 10⁻¹¹ cm²/sGITT iastate.edu

DFT is employed to model the adsorption of molecules and ions onto the surfaces of manganese hydroxide oxides, providing molecular-level insights into the binding mechanisms. For example, a combined temperature-programmed desorption (TPD) study and DFT simulation of carbon monoxide (CO) and ammonia (B1221849) (NH₃) adsorption on MnO(100) surfaces determined the adsorption energies. vt.edu For CO, the adsorption energy on terrace sites was experimentally found to be -35.6 ±2.1 kJ/mol, a value that showed excellent agreement with predictions from PBE+U and DFT-D3 Becke-Johnson calculations. vt.edu For NH₃, the adsorption energy at the low-coverage limit was measured at -58.7 ± 1.0 kJ/mol. vt.edu

Surface complexation modeling, often supported by DFT, helps to distinguish between different adsorption mechanisms. In the case of Cadmium (Cd(II)) adsorption on manganese oxide, the mechanism is primarily ion exchange at a pH below 4.0, while inner-sphere complexation becomes the dominant mechanism at a pH above 5.0. nih.gov These models can satisfactorily simulate the adsorption behavior across a range of environmental conditions. nih.gov

Adsorption Energies and Mechanisms on Manganese Oxides
AdsorbentAdsorbateAdsorption EnergyMechanismpH
MnO(100)CO-35.6 ±2.1 kJ/molSurface AdsorptionN/A
MnO(100)NH₃-58.7 ±1.0 kJ/molSurface AdsorptionN/A
Manganese OxideCd(II)N/AIon Exchange< 4.0 nih.gov
Manganese OxideCd(II)N/AInner-Sphere Complexation> 5.0 nih.gov

The catalytic activity of manganese hydroxide oxides is strongly linked to the oxidation state of the manganese ions. DFT calculations have been crucial in understanding these relationships. For instance, in the catalytic decomposition of ozone, DFT studies on manganese-based layered double hydroxides (LDHs) revealed that different valence states of Mn play distinct roles. rsc.org It was found that Mn²⁺ facilitates the desorption of generated oxygen from the catalyst surface, while Mn³⁺ and Mn⁴⁺ are key to the dissociation of adsorbed ozone molecules. rsc.org

In the context of oxygen reduction (ORR) and oxygen evolution reactions (OER), it has been shown that the proportion of Mn³⁺ is vital for catalytic activity. nih.govnih.gov Manganese oxide composites with the highest proportion of Mn³⁺ exhibited the best bifunctional catalytic performance for both ORR and OER. nih.govnih.gov DFT calculations support the idea that the interaction between the crystal structure and the valence state ultimately controls the catalytic performance of manganese oxides. nih.gov

The interface between manganese hydroxide oxide and its environment (e.g., an electrolyte) governs many of its functional properties. Computational analysis provides a window into the atomic-scale processes occurring at these interfaces. Machine learning potentials derived from DFT calculations have been used to simulate the complex interface between lithium manganese oxide and water. lammps.org These large-scale molecular dynamics simulations provide insights into water dissociation, proton transfer processes, and the electronic structure of the solid surface, including the distribution of manganese oxidation states and Jahn-Teller distortions. lammps.org

Furthermore, investigations into the interfacial reconstruction of manganese oxides have shown that such processes can be beneficial for the diffusion and transport of electrolyte ions. unive.it Spectroscopic and computational studies on the reaction of manganese oxides with organic compounds like phenol (B47542) and aniline (B41778) have shown that the oxidation of these compounds leads to the reduction of Mn(IV) to Mn(III) and Mn(II) on the oxide surface. researchgate.net DFT has also been used to study the reaction pathways of manganese oxide clusters with molecules like hydrogen sulfide (B99878) (H₂S), revealing that an oxygen-for-sulfur exchange reaction is a common mechanism. researchgate.netresearchgate.net

Quantum Chemical Computations for Molecular Interactions

Beyond standard DFT, higher-level quantum chemical computations are used to achieve a more accurate description of molecular interactions, particularly for systems with complex electronic structures, such as manganese complexes. Methods like the combined quantum mechanics/molecular mechanics (QM/MM) approach and multiconfigurational methods (CASSCF/CASPT2) are employed to study intricate reaction mechanisms. nih.gov

These advanced computational techniques have been applied to model the enzymatic action of manganese superoxide (B77818) dismutases (MnSODs), where manganese cycles between Mn²⁺ and Mn³⁺ states. nih.gov Such studies have compared different reaction pathways, including associative and dissociative mechanisms. The results indicate that the oxidation of the superoxide radical likely proceeds via an associative mechanism with a low activation barrier, while its conversion to hydrogen peroxide is more likely to occur through a second-sphere mechanism without direct coordination to the manganese center. nih.gov These high-level calculations provide detailed energy profiles and help elucidate reaction pathways that are in good agreement with experimental reaction rates. nih.gov

Thermodynamic Modeling of Reactions Involving Manganese Hydroxide Oxides

Thermodynamic modeling is used to predict phase stability, reaction equilibria, and the behavior of materials under different conditions of temperature, pressure, and chemical composition. For complex systems involving manganese oxides, models such as the Modified Quasichemical Model and the Compound Energy Formalism are used to describe the thermodynamic properties of molten slags and solid solutions, respectively. pyrometallurgy.co.za

These models, which account for the various valence states of manganese (Mn²⁺, Mn³⁺, and Mn⁴⁺), can be used to calculate complex phase diagrams and predict chemical reactions between gases, slags, and metals in metallurgical processes. pyrometallurgy.co.za Experimental techniques like high-temperature oxide melt solution calorimetry are used to determine key thermodynamic data, such as the surface enthalpies of different manganese oxide phases like hausmannite (Mn₃O₄), bixbyite (Mn₂O₃), and pyrolusite (MnO₂). researchgate.net This data reveals that phase equilibria can shift at the nanoscale to favor phases with lower surface energy. researchgate.net Such thermodynamic databases and models are essential for process simulation and optimization in fields like steelmaking and the production of ferro-manganese alloys. pyrometallurgy.co.za

Applications of Manganese Hydroxide Oxides in Advanced Materials Science

Energy Storage Applications

The demand for efficient and sustainable energy storage solutions has propelled research into advanced materials, with manganese hydroxide (B78521) oxides emerging as a promising candidate. Their abundance, low cost, and environmental friendliness, combined with their favorable electrochemical characteristics, position them as a viable alternative to more expensive and less sustainable materials. The subsequent sections will explore their application as cathode materials in various rechargeable battery systems and as electrode materials in high-performance supercapacitors.

Cathode Materials in Rechargeable Batteries

Manganese hydroxide oxides and their derivatives are extensively investigated as cathode materials for a variety of rechargeable batteries. Their ability to host different types of ions within their structure, coupled with their high theoretical capacity, makes them attractive for next-generation energy storage devices.

Electrolytic Manganese Dioxide (EMD) is a critical component in primary and rechargeable batteries, including zinc-carbon and alkaline batteries. wikipedia.orgencyclopedia.pub The production of high-purity, electrochemically active γ-MnO₂ is essential for battery applications. encyclopedia.pubmdpi.com Manganese hydroxide oxide plays a crucial role as a precursor or intermediate in the hydrometallurgical production of EMD.

In the electrowinning process, a manganese sulfate (B86663) solution is electrolyzed, causing manganese dioxide to deposit on the anode. wikipedia.orgmdpi.com The properties of the resulting EMD, such as its surface morphology and electrochemical performance, can be significantly influenced by the conditions of the electrolyte. One method to control these properties involves the introduction of flocculent nuclei of a manganese oxide hydrate (B1144303). google.com This can be achieved by adding sodium hydroxide to the manganese sulfate solution to form manganese hydroxide at a pH of at least 7.8. google.com Alternatively, oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can be used to produce flakes of manganese oxide hydrate (MnOₓ·nH₂O). google.com These nuclei, when introduced into the electrolytic cell, influence the deposition process, leading to the desired characteristics of the EMD for battery applications.

The layered or tunneled structures of manganese oxides and hydroxides allow for the reversible insertion and extraction (intercalation and deintercalation) of various ions, which is the fundamental principle of their operation as battery cathodes.

Lithium-ion: In lithium-ion batteries, various forms of manganese oxides have been explored as cathode materials. patsnap.com The spinel LiMn₂O₄, for instance, has been a subject of interest, though it can suffer from capacity fading. patsnap.com Layered manganese oxides can exhibit higher initial capacities. patsnap.com The intercalation of lithium ions into the manganese oxide host structure is a complex process that can involve phase transitions. researchgate.net For example, in α-KᵧMn₈O₁₆, Li⁺ ions can be inserted into tunnels within the structure, with the presence of stabilizing cations like K⁺ influencing the insertion energy and thermodynamic stability. acs.org The process of lithiation can alter the unit cell volume and symmetry of the host material. acs.org

Zinc-ion: For aqueous zinc-ion batteries (ZIBs), manganese-based oxides are highly favorable cathode materials due to their various oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) and diverse crystal structures that can accommodate Zn²⁺ ions. mdpi.com The charge storage mechanism in these batteries is complex and can involve the co-intercalation of Zn²⁺ and H⁺. mdpi.com For instance, in some manganese hydroxide nanowire arrays, the discharge plateaus are attributed to both Zn²⁺ and H⁺ intercalation. mdpi.com The crystal structure of the manganese oxide plays a significant role; for example, tunnel-type β-MnO₂ can undergo a phase transition to a layered Zn-buserite structure during the initial discharge, which then facilitates reversible Zn²⁺ insertion. rsc.org Amorphous manganese oxides are also beneficial as they can better accommodate the volume changes associated with ion intercalation and their defects can serve as reversible cation storage sites. rsc.org

Potassium-ion: The larger ionic radius of potassium presents challenges for its intercalation into many host materials. However, the tunnel structures of certain manganese oxides, such as α-MnO₂, are suitable for hosting K⁺ ions. These tunnels, stabilized by the presence of cations like K⁺, can provide pathways for ion diffusion. The stabilizing cations provide charge neutrality and enhance the structural stability of the manganese dioxide cathodes. acs.org

The interlayer spacing in layered manganese oxides is directly affected by the amount of intercalated water. temple.eduacs.org An increased interlayer distance, facilitated by water molecules, can enhance the diffusion of ions in and out of the material. temple.edu For example, in birnessite-type manganese oxides, the presence of one or two layers of water in the interlayer region can expand the spacing, which is crucial for their catalytic and electrochemical activity. temple.edu This expanded structure provides more accessible pathways for charge carriers.

Conversely, the dehydration of these materials can lead to a collapse of the interlayer space, which can hinder ion transport and negatively affect performance. temple.edu The stability of this interlayer water is influenced by temperature and the nature of the interlayer cations. rsc.orgnih.gov Molecular simulations have shown that the interaction between interlayer cations (like K⁺) and the manganese oxide layers, as well as with the water molecules themselves, determines the stability of the hydrated structure. acs.orgrsc.org Therefore, controlling the degree of interlayer hydration is a key strategy for optimizing the performance of this compound-based cathodes.

Recent research has highlighted the importance of the Grotthuss mechanism in manganese oxide-based cathodes for high-performance ZIBs. ucl.ac.uklincoln.ac.ukbohrium.comrsc.org This efficient proton transport is facilitated by a synergistic collaboration between lattice vacancies, structural water, and sometimes other ions like nickel. ucl.ac.uklincoln.ac.ukbohrium.com The vacancies can act as a driving force for proton hopping, while water molecules serve as the conduits. ucl.ac.uk The continuous hopping of protons induces temporary, local changes in the crystal lattice, which can alter the energy barriers for ion intercalation and deintercalation. lincoln.ac.ukbohrium.com This dynamic process results in high ionic conductivity, contributing to high-rate performance and long cycle life in ZIBs. ucl.ac.uklincoln.ac.ukbohrium.com For example, a NiMn₃O₇·3H₂O cathode demonstrated a high capacity of 318 mAh g⁻¹ at 200 mA g⁻¹ and maintained 91% of its capacity after 4000 cycles, with its performance attributed to the Grotthuss topochemistry. ucl.ac.uklincoln.ac.ukbohrium.comrsc.org

Electrode Materials for Electrochemical Supercapacitors

Manganese oxides and hydroxides are promising electrode materials for electrochemical supercapacitors due to their high theoretical pseudocapacitance, low cost, and environmentally friendly nature. rsc.orgmdpi.comresearchgate.net Their charge storage mechanism is based on fast and reversible faradaic redox reactions occurring at or near the surface of the material. mdpi.com

Various nanostructures of manganese oxides have been developed to enhance their electrochemical performance by increasing the surface area and improving electrical conductivity. mdpi.com The theoretical specific capacitance of MnO₂ is estimated to be as high as 1370 F/g. mdpi.com Different forms of manganese oxides, including MnO₂, Mn₃O₄, and Mn(OH)₂, have been investigated for supercapacitor applications. researchgate.netresearchgate.net For instance, Mn(OH)₂ has been shown to be electrochemically active and can be deposited on electrodes for supercapacitor studies. researchgate.net

To overcome the inherently low electrical conductivity of manganese oxides, they are often combined with conductive materials like carbon nanotubes or graphene to form composites. mdpi.commdpi.com These composites leverage the high pseudocapacitance of the manganese oxide and the excellent conductivity and surface area of the carbonaceous material, leading to enhanced specific capacitance and rate capability. mdpi.commdpi.com For example, a composite of MnO₂/Mn₃O₄ supported on oxidized carbon fibers resulted in a very high specific capacitance of 1709 F/g at 1 A/g. mdpi.com The performance of these materials is also highly dependent on their morphology and the synthesis method used. mdpi.com

Below is a data table summarizing the electrochemical performance of various this compound-based materials in supercapacitor applications.

MaterialElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Reference
MnO₂/Mn₃O₄ composite-17091 mdpi.com
Mn-MG nanoparticles0.5 M Na₂SO₄93.19(at 100 mV/s sweep rate) mdpi.com
P2-Na₂/₃MnO₂1.0 M Na₂SO₄2340.4 nih.gov
Mn₂O₃1.0 M Na₂SO₄115.10.4 nih.gov
High purity Mn₂O₃ fibers->3500.5 mineralmilling.com
Pseudocapacitive Mechanisms and Charge Storage Capacity

This compound (MnOOH) exhibits significant potential as an electrode material for supercapacitors due to its pseudocapacitive charge storage mechanism. This mechanism is primarily based on fast and reversible Faradaic redox reactions occurring at or near the surface of the material. The charge storage process in manganese-based oxides, including MnOOH, involves the participation of different oxidation states of manganese, primarily the Mn(III)/Mn(IV) redox couple.

The fundamental charge storage reaction can be described as the intercalation and deintercalation of protons (H+) or alkali metal cations (like Na+, K+) from the electrolyte into the MnOOH structure. This process is accompanied by a change in the oxidation state of manganese. The general reaction can be represented as:

MnOOH + C⁺ + e⁻ ↔ MnOOC

Where C⁺ represents a cation from the electrolyte. This reaction allows for the storage of charge not just at the surface, as in electric double-layer capacitors (EDLCs), but also within the bulk of the material, leading to higher specific capacitance.

The charge storage capacity of this compound is influenced by its crystalline structure and morphology. For instance, γ-MnOOH possesses a tunnel structure constructed from [MnO₆] octahedra, which can facilitate the insertion and extraction of ions. Research on MnOOH nanowires has demonstrated a specific capacitance of 130 F/gm, highlighting the material's potential for energy storage applications. The performance of manganese oxyhydroxides is linked to the redox reactions between Mn(III) and Mn(IV) at the outer surface active sites.

Design Strategies for High-Performance Electrodes (e.g., Nanostructurization, Composite Formation)

To enhance the pseudocapacitive performance of this compound electrodes, several design strategies are employed, with nanostructurization and composite formation being the most prominent.

Nanostructurization: Creating nanostructured MnOOH materials is a key strategy to improve their electrochemical performance. Nanostructures such as nanowires, nanorods, and porous architectures offer several advantages:

High Surface Area: A larger surface area provides more active sites for Faradaic reactions and enhances the electrode-electrolyte interface, leading to higher specific capacitance.

Short Ion Diffusion Paths: The nanoscale dimensions reduce the diffusion distance for electrolyte ions, facilitating faster charge and discharge rates.

Improved Structural Stability: Certain nanostructures can better accommodate the mechanical stress during repeated ion insertion and extraction, leading to improved cycling stability.

For example, MnOOH nanowires have been synthesized and shown to have a uniform morphology, which is beneficial for electrochemical performance. The synthesis of nanostructured manganese oxides through methods like sol-gel can produce materials with high specific surface areas, contributing to enhanced supercapacitive behavior.

Common materials for composite formation include:

Carbon-based materials: Reduced graphene oxide (rGO) and carbon nanotubes (CNTs) are frequently used due to their high electrical conductivity, large surface area, and good mechanical stability. Composites of manganese oxides with these materials have shown significantly improved electrochemical behavior.

Conductive polymers: These polymers can also enhance the conductivity of the electrode.

Other metal oxides: Creating composites with other transition metal oxides can lead to synergistic effects, improving both conductivity and capacitive performance. For instance, combining layered manganese oxides with cobalt oxyhydroxides has been shown to result in a composite with better rate performance.

The goal of these design strategies is to create a hierarchical electrode architecture that optimizes ion and electron transport, maximizes the number of active sites, and ensures long-term stability.

Design StrategyKey AdvantagesExampleSpecific Capacitance (F/g)
NanostructurizationHigh surface area, short ion diffusion pathsMnOOH Nanowires130
Composite FormationImproved electronic conductivity, synergistic effectsMn₃O₄/rGOUp to 561
Composite FormationEnhanced rate performanceMnO₂/Cobalt Oxyhydroxide-

Catalysis and Electrocatalysis

Degradation of Organic Pollutants through Advanced Oxidation Processes

Manganese hydroxide oxides are effective catalysts in advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. AOPs utilize highly reactive species to break down complex organic molecules into simpler, less harmful substances.

Activation of Peroxymonosulfate (B1194676) (PMS) and Peroxydisulfate (B1198043) (PDS)

Manganese(III) oxyhydroxides, such as γ-MnOOH, play a crucial role in activating peroxymonosulfate (PMS) and peroxydisulfate (PDS) to generate reactive oxygen species (ROS). The activation process involves the interaction between the manganese species on the catalyst surface and the persulfate molecules.

The crystal structure and surface properties of the manganese oxyhydroxide influence its catalytic activity. For instance, the presence of Mn(III) species is considered critical for the activation of PMS and PDS. The activation mechanisms can differ between PMS and PDS. In Mn(III) (oxyhydr)oxide activated systems, PMS activation can generate both radical species (like sulfate and hydroxyl radicals) and non-radical species (singlet oxygen). In contrast, the activation of PDS by materials like γ-MnOOH tends to favor the formation of singlet oxygen and surface-activated complexes for pollutant degradation.

Role of Manganese(III) Oxyhydroxides in Radical and Non-Radical Mechanisms

Manganese(III) oxyhydroxides facilitate the degradation of organic pollutants through both radical and non-radical pathways.

Radical Mechanisms: The activation of PMS by Mn(III) oxyhydroxides can lead to the formation of highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively attack and degrade a wide range of organic pollutants. The proposed mechanism involves the redox cycling of manganese ions on the catalyst surface:

Mn(III) + HSO₅⁻ → Mn(IV) + SO₄•⁻ + OH⁻ Mn(IV) + HSO₅⁻ → Mn(III) + SO₅•⁻ + H⁺

The generated sulfate radicals can then directly oxidize organic pollutants or react with water to produce hydroxyl radicals.

Non-Radical Mechanisms: In addition to radical-based pathways, Mn(III) oxyhydroxides can also promote non-radical oxidation, primarily through the generation of singlet oxygen (¹O₂). This is particularly observed in the activation of PDS. Singlet oxygen is a selective oxidant that can react with electron-rich organic molecules. The formation of a surface-activated complex between the catalyst and the persulfate is another proposed non-radical mechanism, where the pollutant is degraded directly on the catalyst surface.

The dominant pathway, whether radical or non-radical, depends on factors such as the specific type of manganese oxyhydroxide, the nature of the persulfate, the pH of the solution, and the target organic pollutant.

PersulfateActivatorPrimary Reactive SpeciesMechanism
PMSγ-MnOOHSO₄•⁻, •OH, ¹O₂Radical and Non-radical
PDSγ-MnOOH¹O₂, Surface-activated complexPrimarily Non-radical

Ozone Decomposition Catalysis

Manganese oxides, including this compound, are effective catalysts for the decomposition of ozone (O₃). Catalytic ozone decomposition is an important process for air purification and the removal of residual ozone from various industrial applications.

The catalytic activity of manganese oxides in ozone decomposition is strongly dependent on their crystal structure, specific surface area, and the presence of surface defects and oxygen vacancies. Different polymorphs of manganese dioxide (α-, β-, γ-, δ-MnO₂) exhibit varying levels of activity, with α-MnO₂ often showing superior performance due to its larger specific surface area and higher density of oxygen vacancies.

The mechanism of ozone decomposition on the surface of manganese oxides is believed to involve the following steps:

Adsorption of Ozone: Ozone molecules adsorb onto the active sites on the catalyst surface.

Decomposition: The adsorbed ozone molecule decomposes, leading to the formation of an oxygen molecule (O₂) and an adsorbed oxygen atom.

Reaction and Desorption: The adsorbed oxygen atom can react with another ozone molecule to form two oxygen molecules, or two adsorbed oxygen atoms can combine to form an oxygen molecule, which then desorbs from the surface, regenerating the active site.

CatalystKey FeatureImpact on Ozone Decomposition
α-MnO₂High surface area, oxygen vacanciesHigh catalytic activity
Modified Mn-based catalystsEnhanced water resistanceImproved durability in humid conditions

Water Splitting Reactions (Oxygen Evolution Reaction and Hydrogen Evolution Reaction)

Manganese hydroxide oxides have emerged as promising and cost-effective materials for electrocatalytic water splitting, a process that generates hydrogen and oxygen gas from water and is central to various renewable energy strategies. researchgate.netresearchgate.net This interest is largely inspired by the natural process of photosynthesis, where a manganese-calcium cluster in Photosystem II catalyzes the oxidation of water. rsc.org The applications of manganese hydroxide oxides in this field primarily revolve around their catalytic activity in the two half-reactions of water splitting: the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER).

The OER is considered the kinetic bottleneck in water splitting due to its complex four-electron transfer process, which requires a significant overpotential to proceed efficiently. rsc.orgmdpi.com Manganese-based materials, including its oxides and hydroxides, are particularly noted for their potential as OER catalysts. researchgate.netresearchgate.net Their catalytic activity stems from the ability of manganese to exist in multiple oxidation states (Mn³⁺/Mn⁴⁺), which facilitates the necessary redox cycles for oxygen evolution. researchgate.netresearchgate.net The presence of Mn(III) is considered particularly crucial, as the Jahn-Teller distortion associated with high-spin Mn(III) creates longer, more flexible Mn-O bonds that are conducive to the formation of O-O bonds, a critical step in the OER mechanism. mdpi.comrsc.org

While manganese oxides are more extensively studied for the OER, they also exhibit activity for the HER, albeit generally lower than for the OER. The HER involves the reduction of protons to form hydrogen gas. For the HER, the mechanism on the catalyst surface involves the adsorption of hydrogen ions, followed by electron transfer to form molecular hydrogen. researchgate.net

Research has explored various manganese oxide and hydroxide structures to enhance their catalytic performance. For instance, nanostructured forms with high surface area and a greater number of active sites show improved activity. researchgate.net The electrocatalytic performance of manganese-based catalysts is often evaluated by parameters such as the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²) and the Tafel slope, which provides insight into the reaction kinetics.

CatalystReactionOverpotential (mV) at 10 mA cm⁻²Tafel Slope (mV dec⁻¹)Reference
MnFeSe (electrochemically converted to Se-incorporated MnFe (oxy)hydroxides)OER24735 rsc.org

Oxidation of Volatile Organic Compounds (VOCs)

Manganese oxides are recognized as highly effective and economical catalysts for the complete oxidation of volatile organic compounds (VOCs), which are a significant class of air pollutants. combustion-institute.itacs.org The catalytic oxidation process converts toxic VOCs into less harmful substances like carbon dioxide and water at relatively low temperatures, offering an energy-efficient alternative to thermal oxidation. combustion-institute.it

The catalytic activity of manganese oxides in VOC oxidation is attributed to their excellent redox properties, stemming from the facile cycling between different manganese oxidation states (e.g., Mn³⁺ and Mn⁴⁺). combustion-institute.it The presence of both Mn²⁺ and Mn³⁺ in a spinel structure, such as in Mn₃O₄, is suggested to be particularly beneficial for the catalytic cycle. combustion-institute.it

Different crystalline phases of manganese oxide exhibit varying levels of activity. For instance, research has indicated that Mn₃O₄ can be more active than Mn₂O₃ for the oxidation of certain VOCs like ethylene, propylene, and toluene (B28343). combustion-institute.it The mechanism of VOC oxidation over manganese oxide catalysts is complex and can depend on the specific VOC and reaction conditions. However, it generally involves the adsorption of the VOC molecule onto the catalyst surface, followed by its oxidation by lattice oxygen or adsorbed oxygen species.

The efficiency of VOC oxidation is influenced by several factors, including the type of VOC, the catalyst's crystalline structure and morphology, and the reaction conditions such as temperature and the presence of an oxidant like ozone. vt.edu For example, using ozone as an oxidant in conjunction with a manganese oxide catalyst has been shown to significantly reduce the reaction temperature and activation energy for acetone (B3395972) oxidation. vt.edu

CatalystVOCOxidantKey FindingReference
Mn₃O₄Ethylene, Propylene, TolueneOxygenMn₃O₄ is the most active phase among the tested manganese oxides. combustion-institute.it
10 wt. % MnOx/SiO₂AcetoneOzoneThe use of ozone significantly lowers the reaction temperature and activation energy. vt.edu

Environmental Remediation

Adsorption of Heavy Metal Ions from Aqueous Solutions

Manganese oxides are widely recognized for their exceptional ability to remove heavy metal ions from contaminated water sources. researchgate.net Their effectiveness as adsorbents is attributed to several key properties, including their high specific surface area, the presence of numerous active adsorption sites, and their characteristic negatively charged surfaces under typical environmental pH conditions. rsc.org These materials can exist in various crystalline forms, such as birnessite and todorokite, which possess layered and tunnel structures, respectively, providing ample sites for the uptake of heavy metal cations. rsc.org

The nanostructured forms of manganese oxides are particularly effective due to their enhanced surface-to-volume ratio, which further increases the number of available binding sites. nih.gov Research has demonstrated the high adsorption capacity of various manganese oxides for a range of heavy metals, including lead (Pb), cadmium (Cd), copper (Cu), zinc (Zn), and cobalt (Co). nih.govmdpi.com

Surface Complexation and Ion Exchange Mechanisms for Contaminant Binding

The binding of heavy metal ions to the surface of manganese hydroxide oxides occurs through two primary mechanisms: surface complexation and ion exchange. researchgate.netbrunel.ac.uk

Surface complexation involves the formation of coordination complexes between the metal ions and the hydroxyl functional groups (-OH) present on the surface of the manganese oxide. This can occur via two pathways:

Outer-sphere complexation: The metal ion is hydrated and is electrostatically attracted to the charged surface without direct bonding to the surface functional groups. This type of interaction is more dominant at lower pH values and is sensitive to the ionic strength of the solution. researchgate.net

Inner-sphere complexation: The metal ion loses some of its hydration shell and forms a direct covalent bond with the surface hydroxyl groups. researchgate.net This mechanism is more prevalent at higher pH and is less affected by changes in ionic strength. researchgate.net

Ion exchange is another significant mechanism where cations from the solution are exchanged for protons (H⁺) or other cations (like Na⁺ or K⁺) that are loosely bound to the manganese oxide surface. brunel.ac.uk The release of protons during the adsorption of metal cations leads to a decrease in the pH of the solution, which is often observed experimentally. brunel.ac.uk

The specific binding mechanism can also involve the incorporation of metal ions into the vacancies within the manganese oxide crystal structure, a process known as isomorphic substitution. rsc.org For example, Ni and Co can replace Mn⁴⁺ within the layers of δ-MnO₂. rsc.org

Effects of Environmental Parameters (e.g., pH, Ionic Strength) on Adsorption Efficiency

The efficiency of heavy metal adsorption by manganese hydroxide oxides is significantly influenced by environmental parameters, most notably pH and ionic strength.

pH: The solution pH is a critical factor controlling the adsorption process. nih.gov Generally, the adsorption of cationic heavy metals increases as the pH of the solution rises. nih.govresearchgate.net At low pH, the surface of the manganese oxide is protonated, leading to a net positive charge, which causes electrostatic repulsion with the positively charged metal ions. nih.gov Additionally, at low pH, there is a higher concentration of H⁺ ions, which compete with the metal ions for the available adsorption sites. nih.gov As the pH increases, the surface becomes deprotonated and develops a negative charge, which enhances the electrostatic attraction of the metal cations. nih.gov For many heavy metals, maximum adsorption is observed in the pH range of 4 to 7. researchgate.net

Ionic Strength: The effect of ionic strength on adsorption can provide insights into the binding mechanism. When adsorption is dominated by outer-sphere complexation, an increase in ionic strength will lead to a decrease in adsorption. researchgate.net This is because the ions from the background electrolyte (e.g., Na⁺, K⁺) compete with the heavy metal ions for the adsorption sites. Conversely, if inner-sphere complexation is the primary mechanism, the adsorption is largely independent of the ionic strength. researchgate.net Studies have shown that for some metal ions, like Cd(II), adsorption is dependent on ionic strength at low pH and independent at higher pH, indicating a shift from outer-sphere to inner-sphere complexation. researchgate.net

Heavy Metal IonAdsorbentpH for Maximum AdsorptionEffect of Increasing Ionic StrengthPredominant Mechanism at High pHReference
Pb(II)γ-MnO₂4-Inner-sphere complexation researchgate.net
Co(II)γ-MnO₂4-Inner-sphere complexation researchgate.net
Cu(II)γ-MnO₂4-Inner-sphere complexation researchgate.net
Cd(II)Mn oxide>6.0IndependentInner-sphere complexation researchgate.net

Catalytic Degradation of Organic Pollutants in Water Treatment

Manganese oxides, particularly manganese dioxide (MnO₂), are effective catalysts for the degradation of a wide array of organic pollutants in water. tandfonline.comresearchgate.net They can be employed in advanced oxidation processes (AOPs) to break down persistent and toxic organic compounds such as phenolic compounds, antibiotics, dyes, and pesticides into simpler, less harmful substances. tandfonline.com

The catalytic activity of manganese oxides in this context is largely due to their ability to activate oxidants like hydrogen peroxide or to directly oxidize organic molecules through their variable oxidation states. rsc.org The surface of manganese oxides provides active sites for the adsorption of organic pollutants and facilitates the generation of highly reactive radical species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.com

Pollutant TypeCatalyst SystemKey FeatureReference
Phenolic compounds, antibiotics, dyes, pesticidesMnO₂-based materialsEffective for a wide range of organic pollutants tandfonline.com
Rhodamine B, AntipyrineMnCuFe-LDH (photo-Fenton)High degradation efficiency under acidic conditions and UV-A radiation core.ac.uk

Development of Composite Materials and Hybrid Systems Incorporating Manganese Hydroxide Oxides

Manganese Hydroxide (B78521) Oxide-Based Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique structure composed of positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules. The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂][Aⁿ⁻]ₓ/ₙ·mH₂O, where M(II) and M(III) represent divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. Manganese can be incorporated into the LDH structure as both a divalent (Mn²⁺) and a trivalent (Mn³⁺) cation.

The synthesis of manganese-containing LDHs can be achieved through various methods, including co-precipitation and ion-exchange. In one approach, manganese oxide species have been successfully intercalated into the gallery spaces of Mg-Al LDHs. This was accomplished by first exchanging the nitrate (B79036) precursor with permanganate (B83412) anions, followed by a reduction step using organic reagents like glucose or ascorbic acid. X-ray diffraction (XRD) analysis confirmed that the layered structure of the LDH was maintained throughout this process.

Another synthesis pathway involves the direct oxidation of a manganese(II) basic salt to form a monometallic LDH where manganese exists in both +2 and +3 oxidation states. For instance, the oxidation of Mn₄(OH)₆SO₄ with a persulfate agent has been shown to produce a Mn-LDH with the composition Mn(III)₂Mn(II)₄(OH)₁₂SO₄·8H₂O. The characterization of this material revealed a structure very similar to that of iron-based LDHs, also known as green rust.

The properties of these MnOOH-based LDHs are influenced by several factors, including the specific synthesis method and the choice of interlayer anions or reducing agents. For example, the basal spacing of LDH-MnOₓ intercalates was found to vary depending on the organic reagent used for reduction, with ascorbic acid resulting in the largest expansion (9.93 Å). These structural modifications in the interlayer domain also influence the material's microtextural properties, such as the specific surface area. The ability to incorporate manganese in multiple oxidation states within the stable, layered structure of LDHs opens up possibilities for their use in catalysis and as redox-active materials.

Synthesis and Structural Properties of Mn-Containing LDHs
LDH SystemSynthesis MethodKey FindingsBasal Spacing (Å)Reference
MnOₓ intercalated Mg-Al LDHIon-exchange with permanganate followed by reductionLayered structure is maintained; properties depend on reducing agent.Up to 9.93 (with ascorbic acid)
Monometallic Mn-LDH (SO₄²⁻ interlayer)Oxidation of a Mn(II) basic saltFormation of a mixed Mn(II)-Mn(III) LDH structure similar to green rust.Not specified
Mn-Al LDHCoprecipitationSingle-phase Mn-Al LDH was obtained using Cl⁻, NO₃⁻, or dicarboxylic acids as guest anions.Not specified

Integration with Conductive Nanomaterials (e.g., Graphene, Carbon Nanostructures)

A significant challenge for manganese hydroxide oxides in electrochemical applications is their relatively low electrical conductivity. To address this, MnOOH is often integrated with highly conductive nanomaterials like graphene and carbon nanotubes (CNTs). These hybrid materials combine the pseudocapacitive properties of the manganese compound with the excellent conductivity and high surface area of the carbon nanostructures.

Graphene Composites: Composites of MnOOH and graphene are typically synthesized through methods like hydrothermal procedures or electrostatic coprecipitation. In a typical hydrothermal synthesis, MnOOH nanoneedles are grown directly onto a three-dimensional reduced graphene oxide (rGO) skeleton. This intimate contact between the two components creates efficient pathways for electron and ion transport. Similarly, manganese dioxide (MnO₂) nanosheets, which can be considered a related manganese oxide, can be dispersed on functionalized graphene sheets via electrostatic attraction, resulting in a layered composite structure. The graphene network not only acts as a conductive support but also helps to prevent the agglomeration of the manganese oxide particles, thereby maximizing the electrochemically active surface area.

Carbon Nanotube (CNT) Composites: MnOOH and other manganese oxides can also be effectively combined with CNTs. Synthesis methods often involve the in-situ reduction of a manganese precursor, like potassium permanganate (KMnO₄), in the presence of CNTs. The CNTs can act as both a reducing agent and a supporting substrate for the deposition of manganese oxide nanostructures. In one approach, MnO₂ nanoflakes are grown on the surface of tightly intertwined CNT particles, creating a core-shell structure. This architecture provides a compact yet highly conductive electrode material. Hybrid materials that incorporate MnO₂, graphene, and CNTs in a single ternary composite have also been developed, aiming to leverage the unique properties of each component.

Examples of MnOOH-Carbon Nanomaterial Composites
Composite MaterialSynthesis MethodKey Structural FeatureIntended ApplicationReference
MnOOH/3D-rGOTwo-step hydrothermalMnOOH nanoneedles grown on a porous 3D rGO skeleton.Supercapacitors
MnO₂/functionalized rGOElectrostatic coprecipitationMnO₂ nanosheets dispersed on functionalized rGO sheets.Supercapacitors
MnO₂/CNTMicrowave-assisted hydrothermalBirnessite-type MnO₂ coating on CNTs.Electrochemical Capacitors
MnO₂/Graphene/CNTOne-pot chemical methodUltrathin MnO₂/graphene nanosheets on CNT surface.Energy Storage

Synergistic Effects and Enhanced Performance in Hybrid Systems

The combination of manganese hydroxide oxides with other functional materials, particularly conductive nanocarbons, gives rise to synergistic effects that lead to significantly enhanced performance compared to the individual components. This synergy stems from the unique interplay between the physical and chemical properties of the constituents.

In energy storage applications, such as supercapacitors, the hybrid architecture provides several key advantages. The conductive carbon network (graphene or CNTs) establishes an efficient electrical pathway, facilitating rapid electron transfer to and from the redox-active MnOOH sites. This addresses the poor intrinsic conductivity of the manganese oxide. Simultaneously, the high surface area of the carbon nanomaterials and the nanostructured nature of the MnOOH ensure a large electrode-electrolyte interface, which is crucial for high charge storage capacity. The carbon framework also provides mechanical stability, buffering the volume changes that can occur in the manganese oxide during charge-discharge cycles, thus improving long-term stability.

For example, a MnOOH/3D-rGO composite exhibited a high specific capacitance of 327 F g⁻¹ and retained 96.7% of its capacitance after 1000 cycles. This excellent performance was attributed to the synergistic effect of the conductive 3D rGO network and the nanoneedle structure of MnOOH, which benefits the intercalation of electrolyte ions. Similarly, composites of MnO₂ nanosheets and functionalized graphene showed enhanced capacitive performance and good cycle stability due to the synergic effect of both components. The combination of different metal oxides, such as in NiO/MnO₂/rGO ternary composites, can also produce synergistic effects, leading to higher specific capacitance than the binary composites.

Beyond energy storage, synergistic effects are also observed in catalysis. The interaction between Mn(III) species and oxygen vacancies in manganese oxides has been shown to have a synergistic effect on the oxidation of certain pollutants. When supported on a conductive matrix, the catalytic activity of manganese oxides can be further enhanced by improving charge transfer kinetics. These examples highlight a powerful strategy: by rationally designing hybrid systems, the limitations of manganese hydroxide oxide can be overcome, and its performance can be tailored and significantly improved for a wide range of applications.

Performance Enhancement in MnOOH-Based Hybrid Systems
Hybrid SystemApplicationPerformance MetricValueAttributed Synergistic EffectReference
MnOOH/3D-rGOSupercapacitorSpecific Capacitance327 F g⁻¹ at 0.2 A g⁻¹Conductive 3D rGO network enhances electron/ion transfer for nanoneedle MnOOH.
MnOOH/3D-rGOSupercapacitorCycling Stability96.7% retention after 1000 cyclesStable integration of MnOOH on the robust rGO skeleton.
MnO₂-NHCSAsymmetric SupercapacitorEnergy Density26.8 W h kg⁻¹Conductive N-doped hollow carbon sphere (NHCS) core acts as a template and enhances performance.
NiO/MnO₂/rGOSupercapacitorSpecific Capacitance402 F g⁻¹ at 1 A g⁻¹Synergistic contribution of NiO, MnO₂, and GO provides additional paths for charge transport.
γ-MnOOHCatalytic OxidationInitial Oxidation Rate of Sb(III)High relative to other Mn oxidesSynergistic effect of Mn(III) and oxygen vacancies.

Future Research Directions and Emerging Challenges in Manganese Hydroxide Oxide Research

Advancements in Controlled Synthesis for Tailored Morphologies and Crystal Structures

A primary challenge in the synthesis of manganese(II) hydroxide (B78521), a precursor to MnOOH, is its tendency to rapidly oxidize in the presence of air, leading to the formation of higher valence manganese oxides. Future research is intensely focused on developing precise and scalable synthesis methods that allow for the meticulous control over the morphology (e.g., nanowires, nanorods, nanosheets) and crystal structure (e.g., α-, β-, γ-MnOOH) of manganese hydroxide oxide. nih.gov Control over these parameters is critical as they directly influence the material's surface area, catalytic activity, and electrochemical performance.

Hydrothermal and electrochemical methods are prominent synthetic routes, with the former offering excellent control over nucleation and crystal growth under moderate conditions. smolecule.com For instance, hydrothermal techniques have been successfully employed to synthesize γ-MnOOH nanorods for high-performance Li-ion batteries. mdpi.com Another innovative approach involves the use of novel reverse micelles, which has been shown to produce uniform MnOOH nanorods with controllable lengths. nih.gov The concentration of the surfactant, such as CTAB, is a key factor in controlling the dimensions of the nanostructures. nih.gov

Key Research Thrusts:

Developing novel synthesis techniques (e.g., microwave-assisted, sonochemical) for rapid and energy-efficient production.

Utilizing advanced templates and surfactants to achieve complex and hierarchical nanostructures.

Investigating the fundamental mechanisms of crystal growth to enable predictive synthesis of specific MnOOH polymorphs.

Scaling up controlled synthesis processes for industrial and commercial applications.

Synthesis MethodKey ParametersResulting Morphology/StructureReference
Hydrothermal SynthesisTemperature, Time, Precursors (e.g., manganese sulfate (B86663), potassium permanganate)Crystalline nanostructures, γ-MnOOH nanorods smolecule.commdpi.com
Reverse MicellesSurfactant Concentration (e.g., CTAB)Uniform nanorods with controlled length nih.gov
Electrochemical DepositionApplied Potential (constant vs. multipotential), IlluminationDisordered films with mixed Mn oxidation states acs.org

Deeper Understanding of Electrochemical and Catalytic Mechanisms at the Atomic and Molecular Levels

While MnOOH has shown great promise in electrochemical energy storage and catalysis, a deeper, atomic-level understanding of the underlying mechanisms is necessary for further advancement. In energy storage applications like supercapacitors and batteries, MnOOH serves as a critical electrode material. However, issues such as the Jahn-Teller distortion in manganese-based layered oxides can lead to irreversible phase transformations and capacity degradation over time. rsc.org

In catalysis, MnOOH is utilized in advanced oxidation processes (AOPs) for water treatment and as an electrocatalyst for the oxygen evolution reaction (OER). nih.gov The catalytic efficiency is highly dependent on the crystal structure and the specific Mn(III) species involved. nih.gov Future research must employ sophisticated in-situ and operando characterization techniques (e.g., synchrotron-based X-ray spectroscopy, high-resolution transmission electron microscopy) to probe the dynamic changes in the material's structure and oxidation state during electrochemical cycling or catalytic reactions. researchgate.net Understanding the precise role of different crystal facets, defect sites, and the interaction with electrolytes or reactants at a molecular level is a significant challenge. researchgate.net

Emerging Research Areas:

Elucidating the role of Mn(III) intermediates and their reaction pathways in catalytic cycles. nih.gov

Investigating the degradation mechanisms of MnOOH electrodes at the atomic scale to develop strategies for enhancing stability. rsc.org

Mapping the charge transfer processes at the electrode-electrolyte interface.

Studying the influence of adsorbed species and the local environment on catalytic activity.

Rational Design of this compound Materials for Optimized Performance and Long-Term Stability

Moving beyond trial-and-error approaches, the rational design of MnOOH-based materials is crucial for achieving optimized performance and long-term stability. This involves a targeted approach to material engineering, including elemental doping, composite formation, and surface modification.

For instance, creating composites of MnOOH nanowires with materials like three-dimensional reduced graphene oxide (3D-rGO) has been shown to significantly enhance specific capacitance and cycling stability in supercapacitors. In catalysis, the stability of manganese oxides in acidic environments, a major challenge for applications like the oxygen evolution reaction (OER) in PEM water electrolysis, can be improved. the-innovation.org Strategies such as incorporating stable foreign elements into the MnOOH lattice can mitigate dissolution and extend the operational lifetime. the-innovation.org Lowering the Mn oxidation states can, however, lead to poorer stability in acidic media. researchgate.net The rational design also extends to tailoring the surface morphology on the meso- and macroscale to improve the efficiency of gas-evolving reactions. rsc.org

Strategies for Rational Design:

Elemental Doping: Introducing other metal cations to tune electronic properties, create defect sites, and stabilize desired crystal phases.

Composite Materials: Combining MnOOH with conductive materials (e.g., carbon nanotubes, graphene) to improve charge transport or with other oxides to create synergistic catalytic effects.

Surface Engineering: Modifying the surface with functional groups or protective layers to enhance stability and control interfacial reactions. mdpi.com

Design StrategyObjectiveExampleReference
Composite FormationEnhance electrochemical performanceMnOOH nanowires with 3D-rGO for supercapacitors
Elemental IncorporationImprove stability in acidic mediaDoping manganese oxides with stable elements for OER catalysts the-innovation.org
Morphology TailoringImprove gas evolution efficiencyControlling surface morphology of RuO2/MnOOH electrodes rsc.org

Bridging Gaps Between Experimental Observations and Theoretical Predictions

A significant challenge in MnOOH research is bridging the gap between experimental findings and theoretical models. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, stability, and reaction pathways of materials. nih.gov However, the complexity of manganese oxide systems, with their various polymorphs, oxidation states, and defect structures, makes accurate modeling challenging. acs.org

Recent studies have successfully combined experimental work with DFT calculations to elucidate reaction mechanisms. For example, theoretical studies have helped identify the stereoelectronic factors that control whether a manganese-based catalyst promotes hydroxylation or desaturation pathways in C-H activation. nih.gov Similarly, DFT calculations have been used to understand how the valence states of Mn (Mn²⁺, Mn³⁺, Mn⁴⁺) influence the catalytic decomposition of ozone, showing that Mn²⁺ facilitates product desorption while Mn³⁺ and Mn⁴⁺ aid in ozone dissociation. Future efforts should focus on developing more sophisticated theoretical models that can account for the dynamic nature of these materials under realistic operating conditions, including the effects of the solvent and electrolyte. nih.gov

Key Challenges and Opportunities:

Developing accurate theoretical models for complex, disordered, and hydrated MnOOH structures.

Simulating the electrode/electrolyte interface to understand charge transfer and degradation phenomena.

Using computational screening to accelerate the discovery of new MnOOH-based materials with desired properties.

Validating theoretical predictions with advanced in-situ experimental data.

Exploration of Novel and Niche Applications for Manganese Hydroxide Oxides

While MnOOH is well-established in batteries and catalysis, its unique properties make it a candidate for a range of novel and niche applications. The ability of manganese to exist in multiple oxidation states and the material's high surface area are key enablers for these emerging uses. nih.gov

One promising area is in environmental science for the remediation of contaminated water and soil, where MnOOH can act as an effective adsorbent or catalyst for degrading organic pollutants. nih.gov Its role in biogeochemical cycles, governing the transport of redox-active species and heavy metals, is also an area of active investigation. acs.org In the biomedical field, manganese oxide nanoparticles are being explored for applications such as MRI contrast agents and biosensors, leveraging their magnetic and electrochemical properties. nih.gov For example, MnO₂-based biosensors have been developed for the detection of glucose and glutathione in human blood. nih.gov The inherent chemical stability of certain phases, like γ-MnO₂, also makes them promising for harsh industrial processes such as electrochemical mining. the-innovation.org

Potential Future Applications:

Biosensors: For the detection of biomolecules and pathogens. nih.gov

Theranostics: Combining diagnostic (e.g., MRI) and therapeutic functionalities. nih.gov

Advanced Environmental Remediation: Targeting specific and persistent organic pollutants. nih.gov

Specialized Catalysis: For fine chemical synthesis and selective oxidation reactions. nih.gov

Electrochemical Mining: As stable electrodes in acidic and high-temperature environments. the-innovation.org

Q & A

Q. What are the standard synthesis methods for manganese hydroxide oxides, and how can oxidation be minimized during preparation?

  • Methodological Answer : Manganese hydroxide oxides (e.g., Mn(OH)₂) are typically synthesized by reacting manganese(II) salts (e.g., MnCl₂) with strong bases like NaOH under inert atmospheres to prevent oxidation to Mn³⁺ or Mn⁴⁺ species . For example, Mn(OH)₂ precipitation occurs via: MnCl2+2NaOHMn(OH)2+2NaCl\text{MnCl}_2 + 2\text{NaOH} \rightarrow \text{Mn(OH)}_2 \downarrow + 2\text{NaCl}

    To avoid oxidation, use degassed solvents, nitrogen-purged environments, and rapid filtration .

Q. How do pH and temperature influence the adsorption efficiency of manganese oxide-based materials for heavy metal removal?

  • Methodological Answer : Adsorption efficiency is pH-dependent due to surface charge and metal speciation. For lead (Pb²⁺) removal using rice husk-modified MnO₂, optimal adsorption occurs at pH 4, where MnO₂ surfaces are protonated, enhancing electrostatic attraction. Temperature (e.g., 50°C) accelerates kinetics but may reduce capacity due to exothermic adsorption . Batch experiments with Freundlich isotherm models are recommended to quantify adsorption heterogeneity .

Q. What analytical techniques are essential for characterizing manganese hydroxide oxide phases?

  • Methodological Answer : Key techniques include:
    • SEM/EDX : For surface morphology and elemental mapping (e.g., Mn distribution in modified adsorbents) .
    • XRD : To identify crystallographic phases (e.g., Mn₃O₄ vs. MnOOH) .
    • Thermogravimetric Analysis (TGA) : To study thermal stability and dehydration pathways .

Q. What safety protocols are critical when handling manganese hydroxide oxides in the lab?

  • Methodological Answer : Use local exhaust ventilation, sealed containers, and PPE (nitrile gloves, safety goggles). Avoid dust inhalation; respiratory protection is required if engineering controls fail. Post-handling, wash exposed skin with pH-neutral soap .

Advanced Research Questions

Q. How can synthesis parameters be optimized to control the crystallinity and composition of ternary nickel-cobalt-manganese hydroxide precursors?

  • Methodological Answer : Use fractional precipitation with controlled pH gradients (e.g., 10–12) and chelating agents (e.g., NH₃) to segregate metal hydroxides. Mechanochemical synthesis (e.g., ball milling with NaOH) enhances homogeneity and reduces particle size, improving electrochemical performance .

Q. What mechanisms explain contradictory data on this compound solubility and stability across studies?

  • Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., O₂ exposure, ionic strength). For example, Mn(OH)₂ oxidizes rapidly in air to MnOOH, altering solubility. Validate stability by repeating experiments under inert conditions and cross-referencing databases like NIST .

Q. How do redox pathways in manganese hydroxide oxides influence their catalytic activity in environmental applications?

  • Methodological Answer : Mn³⁺/Mn⁴⁺ redox couples drive catalytic cycles. For instance, MnO₂ nanosheets facilitate electron transfer in Fenton-like reactions: Mn4++H2O2Mn3++HO+HO\text{Mn}^{4+} + \text{H}_2\text{O}_2 \rightarrow \text{Mn}^{3+} + \text{HO}^\bullet + \text{HO}^-

In-situ XANES can track oxidation state changes during catalysis .

Q. What advanced real-time monitoring techniques are effective for studying manganese hydroxide precipitation kinetics?

  • Methodological Answer : Chord length analysis (CLA) via focused beam reflectance measurement (FBRM) tracks particle growth dynamics. At 50°C and 1.0 M OH⁻, Mn(OH)₂ precipitation follows pseudo-second-order kinetics, with deionization factors (DF) correlating to particle size distributions .

Q. How can 2D manganese oxide nanosheets be engineered for enhanced functionality in electronic devices?

  • Methodological Answer : Exfoliate layered MnO₂ via amine-induced swelling (e.g., tetrabutylammonium hydroxide) to produce ultrathin nanosheets (1–2 nm thick). Layer-by-layer assembly with polyelectrolytes creates superlattices for capacitor electrodes .

Q. What statistical design methods improve the scalability of manganese-based adsorbents for industrial wastewater treatment?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite designs optimizes variables (adsorbent dose, pH, contact time). For example, RSM models for rice husk-MnO₂ achieved 99% Pb²⁺ removal at 1.5 g/L dose and 3-hour contact time .

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